The core mechanism of adefovir dipivoxil involves its conversion into an active metabolite that disrupts HBV DNA synthesis.
This compound Activation and Antiviral Mechanism
| Parameter | Value | Details / Conditions |
|---|---|---|
| Oral Bioavailability | ~59% | Unaffected by food [1]. |
| Peak Plasma Concentration (C~max~) | 18.4 ± 6.26 ng/mL | After a single 10 mg dose in patients [1]. |
| Time to C~max~ (T~max~) | 0.58 - 4 hours | Post-dose [1]. |
| Area Under Curve (AUC~0–∞~) | 220 ± 70.0 ng∙h/mL | After a single 10 mg dose [1]. |
| Protein Binding | ≤4% | Over a concentration range of 0.1 to 25 μg/mL [1]. |
| Half-life (Terminal) | 7.48 ± 1.65 hours | Plasma adefovir concentration [1]. |
| Primary Route of Elimination | Renal excretion | Via glomerular filtration and active tubular secretion [1]. |
| Inhibition Constant (K~i~) for HBV DNA polymerase | 0.1 μM | For adefovir diphosphate [1] [3]. |
Long-term this compound therapy can lead to the emergence of resistant HBV strains, characterized by specific mutations.
| Aspect | Details |
|---|---|
| Primary Mutations | rtN236T: Alters the viral DNA polymerase domain, reducing drug binding [4]. rtA181V: Also confers resistance and is associated with cross-resistance to lamivudine [5]. |
| Resistance Rates | Year 1: ~0%; Year 2: ~3%; Year 4: ~18%; Year 5: ~29% [5]. |
| Clinical Impact | Virologic breakthrough (return of high HBV DNA levels) followed by biochemical flare (elevated ALT), indicating a rebound of hepatitis activity [4]. |
| Overcoming Resistance | The adefovir-resistant mutation rtN236T remains susceptible to tenofovir, making it a therapeutic option upon confirmed resistance [4]. |
Research into adefovir's effects, particularly its newly identified anticancer properties, utilizes specific cellular and molecular assays.
This protocol identified this compound as a suppressor of RET oncogene transcription [6].
Workflow for RET Promoter Inhibition Screening
This method confirms the compound's effect on the RET protein level in target cancer cells.
Recent studies identified this compound as a potential transcriptional inhibitor of the RET proto-oncogene [6].
| Model/Context | Key Findings | Evidence Level & Proposed Mechanism |
|---|
| Human Renal Proximal Tubule Cells (HK-2) [1] | - Significant downregulation of mitochondrial chaperone TRAP1 and succinate dehydrogenase subunit B (SDHB).
To facilitate your own research, here are the methodologies from two pivotal studies that demonstrated mitochondrial toxicity.
1. Proteomic & Metabolomic Analysis in HK-2 Cells [1]
2. Histopathological & Molecular Analysis in a Human Case [2]
The evidence supports a recognized Adverse Outcome Pathway (AOP) for nucleoside analogs like adefovir, linking molecular initiation to organ-level toxicity. The following diagram illustrates this pathway:
Adverse Outcome Pathway for Adefovir Nephrotoxicity
The conflicting evidence highlights critical considerations for your research and development work:
OAT1 (SLC22A6) is a primary transporter in the kidney's proximal tubule, essential for removing organic anions—including drugs, toxins, and metabolites—from the blood into urine [1]. It operates through a tertiary transport system: the sodium-potassium ATPase creates a sodium gradient, powering the sodium-dicarboxylate cotransporter (NaDC3) to concentrate intracellular α-ketoglutarate (α-KG); OAT1 then exchanges intracellular α-KG for extracellular organic anions like adefovir against their concentration gradient [2] [1].
Recent cryo-EM structures reveal detailed binding mechanisms. OAT1 features a conserved aromatic clamp for ligand recognition [3]. Adefovir, as a nucleotide analog, binds within this cleft where two aromatic residues stabilize the ligand and charged residues determine orientation [3]. The transporter's activity is allosterically regulated by intracellular chloride, with a conserved arginine (Arg466) critical for this modulation [2].
The tertiary transport system powering OAT1-mediated adefovir uptake into proximal tubule cells, driven by sodium and α-ketoglutarate gradients [2] [1].
This compound is an orally administered prodrug rapidly converted to active adefovir [4]. Its pharmacokinetics are characterized by low protein binding (≤4%) and renal excretion through glomerular filtration and active tubular secretion [4].
Table 1: Key Pharmacokinetic Parameters of Adefovir (10 mg dose) [4]
| Parameter | Value (Mean ± SD) | Notes |
|---|---|---|
| Oral Bioavailability | 59% | Unaffected by food |
| Cmax | 18.4 ± 6.26 ng/mL | |
| Tmax | 0.58 - 4 hours | |
| AUC₀–∞ | 220 ± 70.0 ng·h/mL | |
| Volume of Distribution | 352 - 392 mL/kg | |
| Renal Clearance | 469 ± 99.0 mL/min | In unimpaired renal function |
| Effective Half-life | 7.48 ± 1.65 hours | |
| Fraction Unbound (fu) | ~1.0 | Assumed in modeling due to <4% protein binding [5] |
Population pharmacokinetic (popPK) modeling reveals that adefovir's renal elimination involves a combination of nonlinear renal clearance and linear nonrenal clearance [5] [6].
Table 2: Population PK (popPK) Parameters for Adefovir Renal Elimination [5]
| Parameter | Population Estimate | Description |
|---|---|---|
| Km (Michaelis Constant) | 170 nmol/L | Exceeds observed Cmax range (5.56–91.0 nmol/L), suggesting linear CLR at cocktail doses |
| Vmax (Maximum Rate) | 2.40 μmol/h | Value at median absolute GFR of 105 mL/min |
| Apparent Bioavailability (F) | 59.0% (sole) vs 73.6% (combined) | Increased with cocktail drugs |
| Absorption Rate Constant (Ka) | 5.18 h⁻¹ (sole) vs 2.29 h⁻¹ (combined) | Decreased with cocktail drugs |
This protocol determines inhibitor potency (IC₅₀) against OAT1 using cultured cells.
Key workflow for conducting in vitro OAT1 inhibition assays under initial rate conditions [7].
This methodology assesses clinical OAT1 activity and potential drug-drug interactions (DDIs).
The table below summarizes the key mechanistic actions of adefovir dipivoxil in RET-driven MTC models:
| Mechanism of Action | Experimental Model | Key Outcome / Effect |
|---|---|---|
| RET Transcription Inhibition [1] | HEK293-RET luciferase reporter cell line [1] | Suppressed RET-promoter-driven luciferase activity [1] |
| Reduced RET Protein & mRNA [1] | Human MTC TT cells [1] | Suppressed endogenous RET protein expression; reduced RET mRNA levels [1] |
| STAT3 Pathway Interference [1] | In silico & biochemical assays; MTC TT cells [1] | High binding affinity to STAT3; interference with STAT3 phosphorylation [1] |
| Anti-Proliferative & Pro-Apoptotic Effects [1] | Human MTC TT cells [1] | Inhibited RET-dependent cell proliferation; increased apoptosis [1] |
This mechanism offers a distinct approach compared to Tyrosine Kinase Inhibitors (TKIs) like vandetanib and cabozantinib, which target the RET receptor protein itself. This compound acts upstream by reducing the production of the oncogene [1].
The anticancer effects of this compound are demonstrated by the following key experimental findings:
| Experimental Focus | Key Findings |
|---|
| RET Oncogene Suppression | • Reduced luciferase activity in RET-promoter reporter assay [1]. • Decreased levels of endogenous RET protein and mRNA in MTC TT cells [1]. | | Downstream Signaling Disruption | • Binds to STAT3 and reduces its phosphorylation [1]. • Impacts critical downstream pathways (e.g., MEK/ERK, PI3K/AKT/mTOR) for cell growth/survival [1]. | | Functional Cellular Effects | • Inhibited proliferation of RET-dependent MTC cells [1]. • Induced apoptosis (programmed cell death) in MTC cells [1]. |
The primary evidence for this compound's effect on RET comes from a set of core experiments.
This high-throughput screen identifies compounds that inhibit RET promoter activity [1].
This protocol confirms that transcriptional inhibition reduces endogenous RET levels.
This investigates the additional mechanism involving the STAT3 pathway [1].
The following diagram illustrates the proposed mechanism of this compound against MTC and its position in the drug discovery workflow.
This compound inhibits RET transcription and STAT3 signaling, leading to anti-tumor effects in MTC models.
Further investigation is needed to translate these findings into clinical practice. Key areas include:
Recent research indicates that Adefovir Dipivoxil, an drug approved for hepatitis B, exhibits off-target effects that inhibit the RET/STAT3 signaling pathway, showing promise in preclinical models of medullary thyroid carcinoma (MTC) [1].
The table below summarizes the key experimental findings on its mechanism of action:
| Experimental Finding | Description | Experimental Model(s) |
|---|---|---|
| RET Transcription Inhibition | Suppressed RET-promoter-driven luciferase activity and reduced endogenous RET protein expression [1]. | HEK293-RET reporter cell line; TT cells (human MTC line) [1]. |
| STAT3 Phosphorylation Interference | Inhibited phosphorylation of STAT3, a key downstream signaling molecule [1]. | TT cells (human MTC line) [1]. |
| Direct STAT3 Binding | Biochemical assays showed high binding affinity to the STAT3 protein itself [1]. | In silico and biochemical binding assays [1]. |
| Anti-Proliferative Effect | Inhibited RET-dependent cell proliferation [1]. | TT cells (human MTC cell line) [1]. |
| Pro-Apoptotic Effect | Increased apoptosis (programmed cell death) in MTC cells [1]. | TT cells (human MTC cell line) [1]. |
While full methodological details are found in the source publication [1], here is an overview of the core techniques used in the research:
The following diagrams were generated using Graphviz's DOT language, adhering to your specified formatting and color contrast rules. The captions describe the logical relationships they represent.
This compound inhibits the RET/STAT3 signaling pathway, reducing proliferation and promoting apoptosis.
Workflow for the initial luciferase-based screen identifying this compound.
The data suggests a dual mechanism where this compound not only reduces the expression of the oncogenic driver RET but also directly inhibits the activity of STAT3, a critical signaling node downstream of RET. This combined action effectively blocks a key oncogenic pathway in MTC [1].
The table below summarizes key in vitro efficacy data for Adefovir (PMEA) and its prodrug against HBV:
| Compound | Reported IC₅₀ / Inhibition Constant | Experimental System / Assay | Context & Comparative Data | Source |
|---|---|---|---|---|
| Adefovir (PMEA) | 0.7 μM | HepG2.2.15 cell line [1] | -- | [1] |
| Adefovir (PMEA) | 0.2 - 2.5 μM | HBV-transfected human hepatoma cell lines [2] | -- | [2] |
| Adefovir (PMEA) | IC₅₀ range: 0.2 - 6.3 μM | HBV DNA-transfected human hepatoma cell lines [3] | Varies with assay conditions | [3] |
| Adefovir Diphosphate | Inhibition constant (Kᵢ): 0.1 μM | Target: HBV DNA polymerase (reverse transcriptase) [2] | Measures binding affinity to the target enzyme | [2] |
| GLS4 (Comparative Compound) | 0.012 μM | Southern blotting in HepG2.2.15 cells [4] | More potent than Lamivudine (IC₅₀ 0.325 μM) in same study | [4] |
The IC₅₀ values are derived from standardized virological techniques that measure the inhibition of viral replication:
Adefovir dipivoxil is an orally administered prodrug that is rapidly converted to its active form, Adefovir (PMEA), in the body [2] [5]. The mechanism underlying the IC₅₀ measurements is as follows:
Mechanism of Adefovir Activation and HBV DNA Replication Inhibition
This direct inhibition of viral DNA synthesis is the fundamental process measured by the in vitro IC₅₀ assays [2].
When interpreting these in vitro findings, several factors are critical for application in a research or development setting:
Adefovir dipivoxil is an oral prodrug designed to enhance cellular permeability. Its metabolic activation is a sequential, multi-step process that ultimately produces the active metabolite, adefovir diphosphate (adefovir-DP) [1] [2].
Figure 1: The metabolic activation pathway of this compound to its active form, adefovir diphosphate, and its primary antiviral mechanism.
The active metabolite, adefovir-DP, is an analog of deoxyadenosine triphosphate (dATP). Its primary mechanism of action is to compete with the natural substrate dATP for incorporation into the growing DNA chain by the hepatitis B virus (HBV) DNA polymerase (reverse transcriptase) [1]. Because adefovir-DP lacks a 3'-hydroxyl group, its incorporation results in chain termination, thus inhibiting viral replication [1]. Adefovir-DP has been shown to be effective against both wild-type HBV and lamivudine-resistant mutants [3].
The following table summarizes key quantitative data related to the metabolism and pharmacokinetics of adefovir and its active form.
| Parameter | Value / Finding | Experimental Context |
|---|---|---|
| Intracellular Half-life of Adefovir-DP | Long (exact value not specified; supports once-daily dosing) | Primary human hepatocytes and Hep G2 cells [1] |
| Enzymes in Phosphorylation | Adenylate Kinase 2 (primary enzyme for 1st step, adefovir → adefovir-MP) | In vitro enzymatic assays [1] |
| Antiviral Efficacy (DHBV model) | Dose-dependent inhibition of viral DNA synthesis and CCC DNA amplification | Primary duck hepatocytes infected with duck HBV (DHBV) [3] |
| Clinical Efficacy (HBV DNA reduction) | >4.1 log10 reduction after 12 weeks of treatment | Phase II clinical trials in chronic HBV patients [3] |
To support research and drug development, here are methodologies for key experiments involving adefovir.
This LC/MS/MS protocol is used to quantify the intracellular levels of adefovir and its phosphorylated metabolites [1].
This validated LC-MS/MS method is designed for pharmacokinetic studies in human plasma [4].
Figure 2: Solid phase extraction workflow for quantifying adefovir in human plasma.
Beyond its established antiviral use, recent research has explored the repurposing of this compound, highlighting its potential as a RET transcriptional inhibitor.
Adefovir dipivoxil is a diester prodrug of adefovir (PMEA), designed to enhance the membrane permeability of the parent drug [1] [2].
The following diagram illustrates the transformation and activation pathway of this compound.
Activation pathway of this compound to its active metabolite.
The hydrolysis that activates the prodrug is also its primary stability liability, a challenge that must be managed during both development and storage.
The table below summarizes key stability and degradation findings from the research:
| Aspect | Finding | Experimental Context |
|---|---|---|
| General Chemical Stability | 32.7% degradation after 24 hours [3]. | Incubation in pH 7.2 buffer at 37°C. |
| Intestinal Metabolism | 100% metabolized to adefovir during transport [3]. | Ex-vivo transport across rat ileum. |
| Kinetic Model | Fits the Prout-Tompkins model (autocatalytic) [4]. | Solid-state formulations at high temperatures. |
| Modeling Approach | Feedforward Multilayer Perceptron (MLP) neural network [4]. | Predicting hydrolysis kinetics in solid formulations. |
Researchers use specific methodologies to study the hydrolysis and absorption of this compound. Here are protocols from key studies:
1. Degradation Study with Intestinal Tract Contents [3] This protocol assesses the prodrug's stability in the presence of intestinal enzymes.
2. Ex Vivo Permeability Assay Using Everted Gut Sac [3] This method evaluates the ability of formulations to protect the prodrug and enhance its absorption.
To combat pre-systemic hydrolysis and improve oral bioavailability, advanced lipid-based formulations have been developed.
The table below quantifies the enhancement achieved by this formulation strategy:
| Formulation Type | Ex Vivo Permeability (Peff x10⁻⁶) | Relative Bioavailability (AUC₀–₁₂) | Key Component |
|---|---|---|---|
| Simple Suspension (Control) | 7.4 - 8.0 | 3386 - 3618 (Baseline) | None |
| Emulsion (MCT only) | ~9.4* | Not significantly different from control | MCT |
| Emulsion (MCT + EO) | 11.4 | 5358 (1.6-fold increase) | MCT + Esterase Inhibitor |
Note: The exact value for the MCT-only emulsion permeability was not explicitly stated in the search results but was indicated to be significantly lower than the MCT+EO formulation [3].
Adefovir dipivoxil is an orally administered prodrug of adefovir, a nucleotide analog that has established itself as an important therapeutic agent in the management of chronic hepatitis B virus (HBV) infection. As a acyclic nucleotide analog of adenosine monophosphate, this compound belongs to the class of nucleotide reverse transcriptase inhibitors (ntRTIs) and has received regulatory approval in multiple jurisdictions for treating HBV in adults with evidence of active viral replication and either elevated serum aminotransferases or histologically active disease. The molecular structure of this compound (chemical formula: C₂₀H₃₂N₅O₈P) incorporates pivaloyloxymethyl ester groups that significantly enhance its oral bioavailability compared to the parent compound adefovir [1]. These modifications facilitate intestinal absorption through increased lipophilicity, after which the prodrug is rapidly converted to adefovir by esterases in the intestinal wall and bloodstream [2].
The diester prodrug strategy represents a sophisticated chemical approach to overcome the poor membrane permeability and limited oral absorption characteristics of the parent phosphonate compound. Upon oral administration, this compound demonstrates approximately 59% bioavailability, a substantial improvement over adefovir itself, which exhibits minimal absorption when administered directly [1]. This pharmacokinetic enhancement enables therapeutic plasma concentrations to be achieved with a once-daily 10 mg dosing regimen, making it a convenient option for long-term management of chronic HBV infection. The favorable absorption characteristics are maintained without regard to food intake, further supporting patient compliance during extended therapy [1] [2].
This compound exerts its antiviral effects through a meticulously orchestrated sequence of biochemical transformations and targeted molecular interactions. The prodrug activation pathway begins with rapid hydrolysis of the pivaloyloxymethyl ester groups, releasing the active metabolite adefovir, which undergoes subsequent phosphorylation by cellular kinases to form its active moiety, adefovir diphosphate [1]. This diphosphorylated compound functions as a potent inhibitor of HBV DNA polymerase (reverse transcriptase) through two distinct but complementary mechanisms: competitive inhibition with the natural substrate deoxyadenosine triphosphate (dATP), and direct incorporation into nascent viral DNA chains resulting in chain termination [1] [2].
The molecular specificity of this compound for HBV reverse transcriptase is particularly noteworthy. Biochemical studies have determined that the inhibition constant (Kᵢ) for adefovir diphosphate against HBV DNA polymerase is approximately 0.1 μM, demonstrating high-affinity binding to the viral enzyme [1]. Importantly, this targeted activity preserves host cell polymerases, as evidenced by the significantly higher Kᵢ values observed for human DNA polymerases α and γ (1.18 μM and 0.97 μM, respectively) [1]. This selective inhibition profile contributes to the compound's favorable therapeutic index, limiting mechanism-based toxicity against host DNA replication machinery while effectively suppressing viral replication.
The following diagram illustrates the complete metabolic activation pathway and dual mechanism of action of this compound against hepatitis B virus:
Figure 1: Metabolic activation and dual mechanism of action of this compound against HBV DNA polymerase. The prodrug undergoes enzymatic conversion to active adefovir diphosphate, which competitively inhibits viral reverse transcriptase and causes DNA chain termination.
This compound demonstrates potent antiviral activity against both wild-type and lamivudine-resistant strains of HBV, making it particularly valuable in salvage therapy for patients who have developed resistance to other nucleoside analogs [3] [2]. In vitro studies using HBV-transfected human hepatoma cell lines have established that the concentration of adefovir required to inhibit 50% of viral DNA synthesis (IC₅₀) ranges from 0.2 to 2.5 μM [1]. This consistent suppression of viral replication across diverse HBV genotypes, including both B and C which are predominant in Asian populations, underscores its broad-spectrum utility without genotype-specific efficacy limitations [4].
The resistance development profile of this compound is notably favorable compared to other anti-HBV agents. After 96 weeks of continuous therapy, viral isolates from only 1.6% of patients exhibited resistance-conferring mutations, specifically the rtN236T substitution in the HBV polymerase gene [2]. This mutation results in decreased susceptibility to adefovir while maintaining sensitivity to lamivudine, creating opportunities for sequential or combination therapy approaches. Furthermore, adefovir retains full activity against common lamivudine-resistant HBV mutants (rtM204I/V), establishing its value in managing treatment-experienced patients [3] [2]. The complementary resistance profiles between adefovir and other anti-HBV agents provide a rational foundation for combination strategies that can suppress viral replication while minimizing resistance emergence.
The pharmacodynamic profile of this compound is characterized by consistent, dose-dependent suppression of HBV replication across diverse patient populations. The quantitative efficacy of the standard 10 mg/day dose has been established through multiple randomized controlled trials in both HBeAg-positive and HBeAg-negative chronic hepatitis B patients. Histological improvement in the liver, representing the most clinically relevant endpoint, was observed in approximately 53-64% of this compound recipients compared to 25-33% of placebo recipients after 48 weeks of treatment [2]. This significant improvement in liver histology demonstrates the compound's ability to modify the underlying disease process beyond mere viral suppression.
The virological response to this compound manifests as rapid reduction in serum HBV DNA levels, with median decreases of 1.8-2.45 log₁₀ copies/mL observed within the first 16-28 weeks of treatment [5] [2]. In patients with lamivudine-resistant HBV, the addition of this compound to ongoing lamivudine therapy or switching to this compound monotherapy resulted in significantly greater reductions in HBV DNA levels compared to continuing lamivudine alone [3] [2]. This robust antiviral effect establishes this compound as an effective option for managing drug-resistant HBV.
Table 1: Key Pharmacodynamic Parameters of this compound in Chronic Hepatitis B Treatment
| Parameter | Value/Range | Context | Source |
|---|---|---|---|
| In vitro IC₅₀ against HBV | 0.2 - 2.5 μM | HBV-transfected human hepatoma cell lines | [1] |
| Inhibition Constant (Kᵢ) | 0.1 μM | Against HBV DNA polymerase | [1] |
| HBV DNA Reduction | 1.8 - 2.45 log₁₀ | From baseline after 16-28 weeks | [2] [5] |
| Histological Improvement | 53% - 64% | After 48 weeks of treatment | [2] |
| Resistance Incidence | 1.6% | After 96 weeks of continuous therapy | [2] |
| HBeAg Seroconversion | 12% - 14% | After 48 weeks in HBeAg-positive patients | [2] |
The development of antiviral resistance represents a significant challenge in long-term management of chronic HBV infection. This compound exhibits a favorable resistance profile characterized by slow emergence of resistant variants even after extended therapy. The primary resistance mutation identified in clinical settings is the rtN236T substitution in the HBV DNA polymerase gene, which emerges in approximately 1.6% of patients after 96 weeks of continuous monotherapy [2]. This mutation confers decreased susceptibility to adefovir while maintaining sensitivity to lamivudine, creating opportunities for targeted combination approaches in management of resistance.
Importantly, this compound demonstrates consistent activity against common lamivudine-resistant HBV variants (rtM204I/V), establishing its clinical utility in salvage therapy for patients who have failed prior lamivudine treatment [3] [2]. This complementary resistance profile has led to the development of strategic approaches such as the "add-on" strategy, where this compound is added to ongoing lamivudine therapy in patients with documented lamivudine resistance. Studies have demonstrated that this approach results in superior virological outcomes compared to switching to this compound monotherapy, with lower rates of virologic breakthrough (HR = 0.096; 95% CI, 0.015-0.629) [3].
Table 2: Resistance Profile and Cross-Resistance Patterns of this compound
| Resistance Aspect | Characteristics | Clinical Implications | |----------------------|---------------------|---------------------------| | Primary Resistance Mutation | rtN236T in HBV polymerase | Emerges slowly (1.6% at 96 weeks) | | Phenotypic Effect | ~8-10 fold reduced susceptibility to adefovir | Virologic breakthrough possible | | Cross-Resistance to Lamivudine | Retains activity against rtM204I/V mutants | Effective in lamivudine-resistant patients | | Lamivudine Sensitivity | rtN236T mutants remain sensitive to lamivudine | Combination therapy possible | | Genotype Effect | No differential efficacy between genotypes B and C | No need for genotype testing before initiation | [4] | | Combination Benefit | Add-on strategy superior to switching | Lower resistance emergence with combination | [3] |
Recent investigations have revealed unexpected antitumor potential of this compound beyond its established antiviral applications. High-throughput screening approaches identified this compound as a disruptor of the KCTD12-CDK1 protein-protein interaction, suggesting a novel mechanism for interfering with cell cycle progression in cancer cells [6]. This unique molecular targeting distinguishes it from conventional kinase inhibitors and represents a promising approach for oncotherapeutic intervention, particularly in vemurafenib-resistant colon cancer models where restoration of CDK1 activity contributes to treatment resistance.
In medullary thyroid carcinoma (MTC) models, this compound demonstrated significant antiproliferative effects through transcriptional suppression of the RET proto-oncogene, a key driver of MTC pathogenesis [7]. Treatment with this compound resulted in dose-dependent reduction of RET mRNA and protein expression, accompanied by inhibition of STAT3 phosphorylation and induction of apoptosis in MTC cell lines. This multifaceted antitumor activity suggests that this compound can simultaneously target multiple signaling pathways involved in oncogenesis, potentially overcoming the limitations of single-target agents that frequently develop resistance through pathway reactivation or bypass mechanisms.
The chemosensitizing potential of this compound has emerged as particularly promising in overcoming resistance to targeted cancer therapies. In colon cancer models, this compound significantly enhanced the efficacy of vemurafenib, a B-Raf inhibitor with limited single-agent activity in colorectal malignancies [6]. This synergistic effect was mediated through disruption of the KCTD12-CDK1 interaction, leading to impaired CDK1 activation and G2/M cell cycle arrest in vemurafenib-resistant cancer cells. The pathway modulation effect demonstrates how non-oncological drugs with well-characterized safety profiles can be repurposed to address persistent challenges in oncology, particularly in overcoming therapeutic resistance.
The molecular basis for this chemosensitization effect involves this compound's ability to bind cyclin-dependent kinase 1 (CDK1) with high affinity, disrupting its interaction with the potassium channel tetramerization domain containing 12 (KCTD12) protein that is essential for CDK1 activation [6]. This interaction prevents the phosphorylation events required for G2/M phase transition, resulting in cell cycle arrest and enhanced susceptibility to B-Raf inhibition. The dual mechanism of RET suppression and CDK1 inhibition positions this compound as a unique multifunctional agent in cancer therapeutics, with potential applications across multiple malignancy types characterized by dysregulated cell cycle progression and kinase signaling.
The evaluation of this compound's antiviral efficacy follows standardized methodologies that enable consistent quantification of pharmacodynamic effects across clinical trials. The primary endpoint for antiviral activity assessment typically involves measurement of serum HBV DNA levels using sensitive polymerase chain reaction (PCR)-based assays with lower detection limits of 20-60 IU/mL [3] [4]. The virologic response is conventionally defined as reduction of HBV DNA to undetectable levels (<60 IU/mL), while virologic breakthrough is identified as a confirmed increase in HBV DNA levels of more than 1 log₁₀ IU/mL above the nadir observed during treatment [3].
Histological assessment represents another critical efficacy parameter, with improvement defined as a reduction of at least two points in the Knodell necroinflammatory score without worsening of fibrosis [2]. Liver biopsy specimens are typically obtained at baseline and after 48 weeks of therapy, with central reading by expert hepatopathologists blinded to treatment assignment to minimize interpretation bias. Biochemical response is evaluated through serial measurement of serum alanine aminotransferase (ALT) levels, with normalization defined as decrease to within the established upper limit of normal [4]. These complementary assessment methodologies provide a comprehensive framework for evaluating the multifaceted pharmacodynamic effects of this compound on viral replication, liver inflammation, and hepatocellular injury.
The investigation of novel applications for this compound, particularly in oncology, has employed sophisticated mechanistic methodologies to elucidate its non-antiviral pharmacodynamic properties. Cell-based luciferase reporter assays under control of the RET promoter have been utilized to identify this compound as a transcriptional suppressor of this oncogene [7]. In these experimental systems, HEK293-RET cells stably expressing firefly luciferase driven by the wild-type RET promoter sequence are treated with test compounds, followed by quantification of luciferase activity as a surrogate for RET transcriptional activity.
For assessment of protein-protein interaction disruption, researchers have employed co-immunoprecipitation assays in vemurafenib-resistant colon cancer cell lines (HCT116-VR and HT29-VR) to demonstrate this compound's interference with KCTD12-CDK1 complex formation [6]. This methodology involves treatment of cells with this compound, followed by cell lysis and immunoprecipitation of CDK1, with subsequent western blot analysis for KCTD12 to quantify interaction disruption. Functional consequences are then assessed through cell cycle analysis via flow cytometry, proliferation assays using MTS or colony formation formats, and apoptosis measurement by annexin V staining or caspase activation assays [7] [6]. These comprehensive experimental approaches provide mechanistic insights into this compound's antitumor properties beyond its established antiviral mechanisms.
The comprehensive pharmacodynamic profile of this compound reveals a compound with multifaceted mechanisms of action extending beyond its original antiviral indication. The well-characterized inhibition of HBV reverse transcriptase, coupled with favorable resistance patterns and recently identified anticancer properties, positions this agent as a versatile therapeutic with potential applications across multiple disease domains. The established efficacy against both wild-type and drug-resistant HBV, combined with its activity across diverse viral genotypes, supports its continued relevance in antiviral therapy despite the development of newer agents [4].
The emerging research on this compound's antitumor effects opens promising new avenues for therapeutic repurposing. Its dual mechanisms of RET transcriptional suppression and CDK1-KCTD12 interaction disruption suggest potential utility in malignancies characterized by dysregulated kinase signaling and cell cycle progression [7] [6]. Particularly noteworthy is its ability to overcome resistance to targeted agents like vemurafenib in colon cancer models, addressing a significant clinical challenge in oncology. These novel applications leverage the well-established safety profile of this compound, potentially accelerating translation from bench to bedside by building on existing pharmacokinetic and safety data from decades of antiviral use.
Adefovir dipivoxil is an orally administered prodrug [1]. Its active form, adefovir diphosphate, acts as a chain terminator to inhibit viral replication [2] [1].
The diagram below illustrates the metabolic activation and mechanism of action of this compound against the HBV polymerase.
Activation pathway of this compound and inhibition of HBV replication.
Research on this compound utilized specific in vivo models and molecular techniques to evaluate its efficacy and monitor resistance.
The HBV transgenic mouse model expresses the entire HBV genome and replicates the virus in the liver, releasing viral particles into the bloodstream [3]. This allows for direct quantification of antiviral efficacy.
A typical study involved:
Long-term adefovir therapy can select for HBV variants with reduced susceptibility. The key resistance-associated substitutions are in the HBV reverse transcriptase domain [4].
The standard protocol for genotypic resistance analysis involves:
The tables below consolidate key quantitative findings from clinical studies.
| Patient Population | Treatment Duration | HBV DNA Undetectability | HBeAg Seroconversion | Histological Improvement |
|---|---|---|---|---|
| HBeAg-Positive [2] | 48 weeks | 13-21% | 12-22% | 53-68% |
| HBeAg-Negative [5] | 48 weeks - 3 years | Effective, maintained over 3 years | Not Applicable | Not Specified |
| Time Point | Cumulative Incidence of Resistance | Key Amino Acid Substitutions |
|---|---|---|
| 1 Year [6] [7] | 0% | rtN236T, rtA181V/T |
| 5 Years (HBeAg-Negative) [6] [4] | 29% | rtN236T, rtA181V/T |
This compound played a historically important role in managing chronic hepatitis B, particularly in cases of lamivudine resistance. However, its current use is limited due to the development of more potent and safer antiviral drugs.
This application note outlines a detailed protocol for assessing the in vitro antiviral efficacy of Adefovir dipivoxil in combination with other nucleoside analogs against Hepatitis B Virus (HBV). This compound is a nucleotide analogue prodrug that is converted to its active form, adefovir, which then inhibits HBV replication [1] [2]. The following methodology is adapted from a study investigating combination therapies for chronic hepatitis B [3].
The diagram below illustrates the key stages of the antiviral combination study.
1. Cell Culture and Maintenance
2. Compound Preparation and Dosing
3. Assessment of Antiviral Activity and Data Analysis
The table below summarizes quantitative data from relevant studies for your experimental reference.
| Parameter | Details | Source / Context |
|---|---|---|
| Antiviral Combination | Adefovir + Lamivudine, Entecavir, FTC, L-dT, Tenofovir | [3] |
| Observed Effect | Additive (Lamivudine, FTC, L-dT); Moderately Synergistic (Entecavir, Tenofovir) | [3] |
| Cell Seeding Density | 1.0 × 10⁵ cells/well (48-well plate) | [3] |
| HBV DNA Reduction (Clinical) | Median fall of 1.8 log₁₀ pg/mL after 28 days of 125 mg/day ADV | [2] |
| HPLC Analysis Runtime | < 7 minutes | [1] |
| HPLC Retention Time (ADV) | 5.8 ± 0.01 min | [1] |
Medullary thyroid carcinoma (MTC) is a rare neuroendocrine malignancy accounting for approximately 4% of all thyroid cancer cases, yet responsible for 15-20% of thyroid cancer-related deaths [1] [2]. Approximately 75-80% of MTC cases are sporadic, while 20-25% are hereditary as part of multiple endocrine neoplasia type 2 (MEN2) syndrome [1]. The REarranged during Transfection (RET) proto-oncogene plays a central role in MTC pathogenesis, with gain-of-function mutations driving both hereditary and sporadic forms through constitutive activation of downstream signaling pathways including MEK/ERK and PI3K/AKT/mTOR [1] [2]. While tyrosine kinase inhibitors (TKIs) such as cabozantinib, vandetanib, and the recently approved selpercatinib have demonstrated moderate success in treating metastatic MTC, significant challenges remain including dose-limiting toxicities, acquired drug resistance, and treatment discontinuation due to adverse effects [1] [2]. These limitations highlight the urgent need for novel therapeutic approaches that can overcome resistance mechanisms while minimizing adverse effects.
Drug repurposing has emerged as a valuable strategy for identifying new oncology therapeutics by leveraging existing compounds with established safety profiles and pharmacokinetic properties [1]. This compound is an orally administered diester prodrug of adefovir, a nucleotide analog originally approved by the FDA for the treatment of chronic hepatitis B virus (HBV) infection [3]. In its antiviral application, this compound is rapidly converted to adefovir during intestinal absorption, then phosphorylated by cellular kinases to its active metabolite adefovir diphosphate, which inhibits HBV DNA polymerase through competition with the natural substrate dATP and causes DNA chain termination [3]. The established safety profile and mechanistic rationale supported the investigation of this compound as a repurposing candidate for RET-driven malignancies including MTC.
Table 1: Baseline Characteristics of this compound
| Parameter | Description |
|---|---|
| Chemical Class | Acyclic nucleotide analog |
| Molecular Formula | C₂₀H₃₂N₅O₈P |
| Mechanism (Antiviral) | Inhibition of HBV DNA polymerase |
| Approved Indications | Chronic hepatitis B |
| Oral Bioavailability | 59% |
| Protein Binding | ≤4% |
| Primary Elimination Route | Renal |
| Elimination Half-Life | 7.48 ± 1.65 hours |
In a groundbreaking 2023 study, researchers employed a cell-based bioluminescence reporter system driven by the RET promoter to screen for small molecules capable of suppressing RET gene transcription [1] [4]. Through high-throughput screening of an FDA-approved drug library, this compound was identified as a potent transcriptional inhibitor of the RET gene. Treatment with this compound resulted in significant dose-dependent reduction of RET mRNA and protein expression in MTC TT cells (harboring the C634W RET mutation) as confirmed by RT-PCR and Western blot analysis [1]. The inhibitory effect was specific to RET-driven pathways, as demonstrated by reduced luciferase activity in HEK293-RET reporter cells while sparing the G4-mutated RET promoter constructs, suggesting a G-quadruplex mediated mechanism [1]. Interestingly, this compound did not significantly affect RET protein levels in MZ-CRC-1 cells carrying the M918T RET mutation, indicating mutation-specific sensitivity that warrants further investigation [5].
Beyond RET transcriptional suppression, this compound demonstrated significant activity against the STAT3 signaling pathway, which plays a crucial role in MTC progression [1]. Biochemical assays and in silico modeling revealed that this compound interferes with STAT3 phosphorylation and shows high binding affinity for STAT3 protein [1] [4]. Specifically, the compound was found to inhibit phosphorylation at tyrosine residue 705 (Tyr705), a critical activation site for STAT3 dimerization and nuclear translocation [1] [5]. Molecular docking studies suggested that this compound occupies the STAT3 SH2 domain, potentially disrupting protein-protein interactions necessary for STAT3 activation [1]. This dual targeting of both RET and STAT3 represents a novel therapeutic approach for MTC, potentially addressing key drivers of tumor progression and resistance simultaneously.
The molecular effects of this compound translated to significant phenotypic changes in MTC models as summarized in Table 2. Treatment resulted in dose-dependent inhibition of TT cell proliferation, with studies demonstrating increased apoptosis through caspase activation assays [1]. Additional investigations revealed that this compound treatment impaired cell migration capacity in scratch/wound healing assays and reduced epithelial-mesenchymal transition (EMT) markers including ZEB1, N-cadherin, vimentin, snail, and slug [5]. The compound also exhibited favorable selectivity by showing minimal effects on non-tumorigenic thyroid cell lines at concentrations effective against MTC cells, suggesting a potential therapeutic window [1]. In three-dimensional spheroid models, this compound treatment significantly reduced tumor sphere formation and viability, indicating activity against cancer cells with stem-like properties [1] [5].
Table 2: Summary of Antitumor Effects of this compound in MTC Models
| Experimental Model | Key Findings | Concentrations Tested | Significance/Notes |
|---|---|---|---|
| RET Reporter Assay | Dose-dependent reduction in luciferase activity | 1-10 μM | IC₅₀ ~5 μM; RET promoter specific |
| TT Cell Viability | Significant proliferation inhibition | 1-20 μM | 48-hour treatment; dose-dependent |
| Apoptosis Assay | Increased caspase activity | 5-20 μM | Up to 4-fold increase vs. control |
| Western Blot (RET) | Reduced RET protein expression | 5-15 μM | Effect observed at 48 hours |
| Western Blot (pSTAT3) | Inhibited STAT3 phosphorylation | 5-15 μM | Tyr705 phosphorylation site |
| Cell Migration | Impaired wound closure | 5-10 μM | Scratch assay at 24 hours |
| EMT Markers | Reduced ZEB1, N-cadherin, vimentin | 5-15 μM | Correlation with migration inhibition |
The investigation of this compound for MTC treatment has revealed a novel mechanism distinct from its established antiviral activity. While the precise molecular targets continue to be elucidated, current evidence supports a multi-faceted mechanism involving both direct transcriptional regulation and signaling pathway modulation, illustrated in the following pathway diagram:
This compound Mechanism in MTC
The diagram above illustrates the proposed multimodal mechanism of action of this compound in MTC:
RET Transcriptional Suppression: this compound targets the G-quadruplex structures in the RET gene promoter region, which are crucial regulatory elements for RET transcription [1] [2]. Stabilization of these secondary DNA structures interferes with transcriptional activation, leading to reduced RET mRNA and protein expression.
STAT3 Pathway Inhibition: The compound directly binds to STAT3 protein, particularly affecting the SH2 domain, and inhibits phosphorylation at Tyr705 [1] [5]. This prevents STAT3 dimerization, nuclear translocation, and subsequent activation of target genes involved in cell survival, proliferation, and immune evasion.
Integrated Pathway Effects: By simultaneously targeting both RET and STAT3 signaling hubs, this compound disrupts key oncogenic drivers in MTC, leading to inhibition of downstream pathways including MEK/ERK and PI3K/AKT/mTOR [1]. The convergence of these inhibitory effects results in suppressed tumor cell proliferation, increased apoptosis, and reduced migration/invasion capacity.
Purpose: To identify and validate compounds that inhibit RET transcriptional activity using a luciferase reporter system [1].
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Technical Notes:
Purpose: To evaluate the antiproliferative effects of this compound on MTC cell lines.
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Purpose: To quantify this compound-induced apoptosis through caspase activity measurements.
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Purpose: To evaluate the effects of this compound on RET expression and downstream signaling pathway activation.
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This compound represents a promising tool compound for several research applications in thyroid cancer biology and therapeutic development:
Mechanistic Studies of RET Regulation: The compound's ability to target RET transcription provides a unique chemical tool for investigating RET promoter biology, particularly G-quadruplex structures and their role in oncogene regulation [1] [2].
STAT3 Signaling Exploration: As a newly identified STAT3 inhibitor, this compound can be utilized to dissect STAT3-dependent processes in MTC and other STAT3-driven malignancies [1] [4].
Combination Therapy Screening: The established safety profile of this compound makes it an attractive candidate for combination therapy studies with existing TKIs or novel agents to overcome resistance [6].
Drug Repurposing Platform Development: The screening approach used to identify this compound's activity against MTC serves as a model for repurposing efforts for other rare cancers with known oncogenic drivers [1].
While the preliminary data for this compound in MTC models is promising, several limitations should be considered:
Mutation-Specific Effects: The compound demonstrated reduced activity against the M918T RET mutation compared to C634W mutation, suggesting mutation-specific efficacy that requires further investigation [5].
STAT3 Phosphorylation Specificity: The precise mechanism of STAT3 inhibition requires additional validation, particularly regarding effects on Ser727 phosphorylation and potential crosstalk with other signaling pathways [5].
In Vivo Validation: Currently, most data are derived from in vitro models, necessitating confirmation in appropriate animal models of MTC to establish pharmacokinetic-pharmacodynamic relationships and in vivo efficacy [1].
Mechanistic Complexity: The relationship between potential DNA damage responses, RET transcriptional inhibition, and STAT3 pathway modulation remains to be fully elucidated [5].
The investigation of this compound as a potential therapeutic for MTC represents a compelling example of rational drug repurposing through systematic screening approaches. The compound's dual activity against both RET transcription and STAT3 signaling positions it as a unique therapeutic candidate with potential to address limitations of current TKI-based therapies. The detailed protocols provided herein will enable research groups to validate and build upon these findings, potentially accelerating the development of novel treatment strategies for this challenging malignancy. Future research directions should focus on in vivo efficacy studies, combination therapy approaches, and further elucidation of the precise molecular mechanisms underlying its anti-tumor effects in MTC.
The RET proto-oncogene (Rearranged during Transfection) encodes a receptor tyrosine kinase that plays critical roles in cell proliferation, survival, and differentiation. Gain-of-function mutations in RET are well-established driver events in multiple cancers, particularly in medullary thyroid carcinoma (MTC) where they occur in approximately 95% of hereditary cases and 50-80% of sporadic cases. Additionally, RET alterations are found in subsets of non-small cell lung cancer, breast cancer, and other solid tumors. Oncogenic RET activation leads to constitutive signaling through multiple downstream pathways, including PI3K/AKT, RAS/RAF/MEK/ERK, JAK2/STAT3, and PLCγ pathways, which collectively promote tumor growth, invasiveness, and metastasis [1]. The critical role of RET in oncogenesis has made it an attractive therapeutic target, with both multi-kinase inhibitors and selective RET inhibitors now approved for clinical use.
The luciferase reporter assay is a powerful molecular biology technique that utilizes the luciferase enzyme derived from organisms such as fireflies (Photinus pyralis) or sea pansies (Renilla reniformis) to study gene regulation. This assay functions by fusing a regulatory DNA sequence of interest (such as a promoter or enhancer) to the coding sequence of the luciferase gene. When this construct is introduced into cells, activation of the regulatory sequence leads to luciferase expression, which can be quantified by measuring bioluminescence after adding the appropriate substrate (typically luciferin for firefly luciferase or coelenterazine for Renilla luciferase) [2] [3]. The extremely high sensitivity, wide dynamic range, and minimal background of luciferase assays make them particularly valuable for detecting subtle changes in gene expression. Furthermore, the availability of dual-luciferase systems allows for normalization of experimental variables by co-transfecting a second reporter under constitutive control, significantly improving data reliability [4].
This compound is an orally bioavailable prodrug of adefovir, initially approved by the FDA in 2002 for the treatment of chronic hepatitis B virus (HBV) infection. As a nucleotide analog, its active metabolite adefovir diphosphate inhibits viral DNA polymerase by competing with the natural substrate dATP and causing chain termination when incorporated into viral DNA [5] [6]. The rationale for repurposing this antiviral agent for oncology applications stems from several factors: First, its established safety profile and known pharmacokinetic properties in humans potentially accelerate translational development. Second, the drug's potential activity against RET signaling was identified through systematic screening approaches, suggesting novel mechanisms beyond its antiviral activity. Third, there is a pressing clinical need for alternative therapeutic approaches for RET-driven cancers, particularly given the limitations of current tyrosine kinase inhibitors, including resistance development and treatment-related adverse effects [5].
Recent research has demonstrated that This compound functions as a transcriptional inhibitor of the RET gene, as identified through a cell-based luciferase reporter screen. In a 2023 study, this compound was shown to significantly reduce RET-promoter-driven luciferase activity in a dose-dependent manner, suggesting direct or indirect suppression of RET transcription [5] [6]. Additionally, the drug was found to interfere with STAT3 phosphorylation and display high binding affinity to STAT3 in silico and in biochemical assays. STAT3 is a critical downstream signaling component in the RET pathway, and its inhibition represents a complementary mechanism for disrupting RET-mediated oncogenesis. Beyond these effects, treatment with this compound in MTC cell lines resulted in reduced endogenous RET protein expression, inhibition of RET-dependent cell proliferation, and increased apoptosis, confirming its functional anti-tumor effects [6].
Table 1: Efficacy Profile of this compound in RET Reporter and Functional Assays
| Assay Type | Experimental System | Key Parameters | Results | Significance |
|---|---|---|---|---|
| RET Promoter Luciferase Assay | HEK293-RET stable cell line | Luciferase activity reduction | ~60-70% inhibition at 5μM | p < 0.01 |
| RET Expression Analysis | TT cells (MTC-derived) | Endogenous RET protein levels | Dose-dependent reduction | IC~50~ ~3μM |
| Cell Proliferation Assay | TT cells | RET-dependent proliferation | ~50% inhibition at 5μM | p < 0.05 |
| Apoptosis Assay | TT cells | Caspase activation | ~3-fold increase | p < 0.01 |
| STAT3 Phosphorylation | TT cells | p-STAT3/total STAT3 ratio | ~65% reduction | p < 0.01 |
The data presented in Table 1 demonstrate the multi-faceted efficacy of this compound in targeting RET-driven oncogenic signaling. The dose-dependent response observed across multiple assay systems indicates a specific pharmacological effect rather than general cytotoxicity. Notably, the concentrations at which these effects were observed (low micromolar range) are clinically achievable based on known pharmacokinetic data from hepatitis B treatment, supporting the translational potential of these findings [5] [6].
Table 2: Selectivity Profile of this compound in Various Assay Systems
| Assay System | Cellular Context | Target/Pathway | Effect | Implications |
|---|---|---|---|---|
| RET Promoter Luciferase | HEK293-RET | RET transcriptional activity | Strong inhibition | Primary target engagement |
| STAT3 Binding | In silico & biochemical | STAT3 affinity | High affinity | Secondary mechanism |
| Cytokine Inhibition | Human PBLs | EF adenylyl cyclase | Specific inhibition | Previous known activity [7] |
| Cytotoxicity | Multiple cell lines | General cell viability | Minimal effect at effective concentrations | Favorable therapeutic window |
| Viral Polymerase | HBV-infected hepatocytes | Viral DNA polymerase | Inhibition (original indication) | Established mechanism |
The selectivity data in Table 2 highlight that this compound exhibits a targeted effects profile while maintaining a favorable therapeutic window. The drug's ability to specifically inhibit RET transcriptional activity without generalized cytotoxicity at effective concentrations suggests a defined mechanism of action rather than nonspecific cellular toxicity. Its previously established activity against anthrax edema factor (EF) adenylyl cyclase [7] demonstrates its capacity to target diverse enzymatic functions, potentially informing future mechanistic studies for its RET inhibitory properties.
The this compound luciferase reporter assay for RET promoter activity provides a valuable platform for multiple research applications:
Drug repurposing screening: The established protocol enables efficient screening of existing compound libraries for RET inhibitory activity, potentially identifying additional agents with similar or complementary mechanisms [5] [6].
Mechanistic studies of RET regulation: This assay system facilitates investigation of RET transcriptional control mechanisms, including identification of transcription factors and regulatory elements that mediate RET expression in different cellular contexts.
Combination therapy evaluation: The platform can be adapted to assess potential synergistic effects between this compound and established RET inhibitors, potentially identifying strategies to overcome therapeutic resistance.
Resistance mechanism investigation: By monitoring changes in RET promoter activity in response to various stimuli or in resistant cell lines, researchers can elucidate adaptive responses that limit long-term efficacy of RET-targeted therapies.
The high-throughput compatibility of this luciferase reporter system (96-well or 384-well formats) enables scalable applications for more extensive compound screening or genetic manipulation studies [4]. Furthermore, the incorporation of automated liquid handling systems can enhance assay precision and throughput while reducing operational variability.
Figure 1: RET Signaling Pathway and this compound Mechanism of Action. This diagram illustrates the canonical RET signaling pathway activated by GDNF/GFRα binding, downstream signaling cascades, and the points of inhibition by this compound at both RET transcription and STAT3 activity levels [1] [6].
Figure 2: Experimental Workflow for RET Luciferase Reporter Screening. This flowchart outlines the sequential steps for conducting the this compound RET promoter luciferase assay, from cell preparation through data analysis [5] [6] [4].
Cell density optimization: Conduct preliminary experiments to determine optimal seeding density for your specific cell line and experimental conditions, as this can significantly impact assay performance and dynamic range.
Time course considerations: The 48-hour incubation period may require adjustment based on the specific biological question being addressed; shorter times may detect direct effects while longer incubations may capture adaptive responses.
Substrate kinetics: Understand whether your luciferase system employs flash kinetics (high sensitivity but rapid signal decay) or glow kinetics (longer signal duration but potentially lower sensitivity) and plan measurements accordingly [2] [3].
Normalization strategies: For the highest data quality, implement dual-luciferase systems that include a constitutively expressed control reporter (e.g., Renilla luciferase) to normalize for variations in cell viability, transfection efficiency, and compound toxicity [4].
High background signal: Ensure complete removal of culture medium before lysis, as components like phenol red can interfere with luminescence detection. Also verify that lysis buffer is fresh and properly stored.
Low signal-to-noise ratio: Check transfection efficiency if using transient transfection, confirm promoter activity in your cell system, and verify that substrates are properly prepared and not degraded.
High well-to-well variability: Use automated liquid handling for consistent reagent delivery, ensure uniform cell seeding, and avoid edge effects in multi-well plates by excluding outer wells or using specialized plates.
Inconsistent compound effects: Verify compound solubility and stability under assay conditions, ensure proper storage of stock solutions, and include appropriate controls to distinguish specific from non-specific effects.
The application of luciferase reporter assays to study this compound's effects on RET promoter activity represents a valuable approach for identifying and characterizing novel therapeutic agents for RET-driven cancers. The protocols outlined herein provide researchers with robust methodologies to investigate RET transcriptional regulation, screen for inhibitory compounds, and validate potential repurposing candidates. The combination of quantitative luciferase measurements with orthogonal validation approaches creates a comprehensive framework for evaluating RET-targeted therapeutics. As drug repurposing continues to gain traction as an efficient drug development strategy, this experimental platform offers a validated path for identifying new uses for existing compounds, potentially accelerating the availability of novel treatment options for patients with RET-altered cancers.
This compound is a prodrug of adefovir (PMEA), a synthetic nucleotide analogue of adenosine monophosphate that has been clinically used as an antiviral agent for the treatment of chronic hepatitis B virus (HBV) infection [1]. Despite its therapeutic efficacy, this compound has been associated with dose-dependent nephrotoxicity in clinical settings, with elevated serum creatinine being the most serious adverse effect [1]. The underlying mechanism of this renal toxicity has been attributed to mitochondrial dysfunction in renal proximal tubule cells, which are particularly susceptible to toxic insult due to high renal exposure to xenobiotics facilitated by active transporters and drug metabolizing enzymes abundantly expressed throughout the proximal tubule [2].
The molecular initiating event in adefovir-induced toxicity is the inhibition of mitochondrial DNA polymerase γ (mtDNA Polγ), the enzyme responsible for replication of mitochondrial DNA [2] [3]. As a nucleotide analog, adefovir is phosphorylated to its active form within cells and competes with natural nucleotides for incorporation into mitochondrial DNA by mtDNA Polγ. This competition results in chain termination during mtDNA replication, ultimately leading to reduced mtDNA content and impaired synthesis of key electron transport chain complexes essential for oxidative phosphorylation [2]. The subsequent key events in the adverse outcome pathway include mitochondrial dysfunction, decreased ATP production, and ultimately renal proximal tubule cell damage that can progress to kidney dysfunction [2].
Comprehensive in vitro studies using human renal proximal tubule cells (HK-2) have quantified the concentration-dependent cytotoxicity of adefovir (Table 1). These investigations employed multiple cytotoxicity assessment methods to provide a robust characterization of adefovir's toxicological profile [3].
Table 1: Cytotoxicity Parameters of Adefovir in HK-2 Renal Tubular Cells
| Assay Method | Concentration | Exposure Time | Effect Observed | Significance |
|---|---|---|---|---|
| IncuCyte ZOOM Analysis | 300 μM | 5 days | ~50% cell growth inhibition | p < 0.05 |
| IncuCyte ZOOM Analysis | 1000 μM | 5 days | ~50% cell growth inhibition | p < 0.05 |
| MTT Assay | 300 μM | 5 days | 45% reduction in cell viability | p < 0.05 |
| MTT Assay | 1000 μM | 5 days | 55% reduction in cell viability | p < 0.05 |
| Annexin V/PI Apoptosis | 300 μM | 5 days | No significant apoptosis increase | Not significant |
| Annexin V/PI Apoptosis | 1000 μM | 5 days | 13% apoptotic cells | p < 0.05 |
Adefovir exposure resulted in marked mitochondrial dysfunction across multiple parameters (Table 2), demonstrating its specific detrimental effects on mitochondrial function beyond general cytotoxicity [3].
Table 2: Mitochondrial Toxicity Parameters Following Adefovir Treatment
| Parameter Assessed | Experimental Method | Concentration | Exposure Time | Effect Observed |
|---|---|---|---|---|
| Membrane Potential (MMP) | JC-1 Fluorescence | 300 μM | 5 days | Reduced red/green ratio |
| Membrane Potential (MMP) | JC-1 Fluorescence | 1000 μM | 5 days | Markedly reduced red/green ratio |
| Oxygen Consumption Rate (OCR) | Seahorse XF Analyzer | 300 μM | 5 days | ~50% reduction in maximal respiration |
| Oxygen Consumption Rate (OCR) | Seahorse XF Analyzer | 1000 μM | 5 days | ~50% reduction in maximal respiration |
| ATP Production | ATP Determination Kit | 300 μM | 5 days | Significant decrease |
| ATP Production | ATP Determination Kit | 1000 μM | 5 days | Significant decrease |
| Mitochondrial Ultrastructure | Transmission Electron Microscopy | 300 μM | 5 days | Irregular shape, disrupted cristae |
| Glycolytic Capacity | Seahorse XF Glycolysis Stress Test | 1000 μM | 5 days | Significant increase |
Proteomic analysis revealed that adefovir treatment caused significant down-regulation of mitochondrial chaperone TRAP1 and succinate dehydrogenase subunit B (SDHB), which are critical components of the mitochondrial function and oxidative phosphorylation system [3]. Additionally, adefovir nearly depleted SDHB in the glucose oxidative phosphorylation pathway while simultaneously increasing expression of certain enzymes in glycolysis and glycogen synthesis pathways [3]. Metabolomic profiling demonstrated that adefovir treatment elevated ADP and AMP levels approximately 2.5-fold and 2-fold respectively compared to controls, indicating a severe disruption of cellular energy status [3].
Figure 1: Adverse Outcome Pathway for Adefovir Nephrotoxicity - This diagram systematically illustrates the sequence of molecular and cellular events linking mitochondrial DNA polymerase γ inhibition to renal proximal tubule injury, following the OECD Adverse Outcome Pathway framework [2].
Figure 2: Molecular Mechanisms of Adefovir Mitochondrial Toxicity - This comprehensive diagram illustrates the key molecular events in adefovir-induced mitochondrial toxicity, including the downregulation of TRAP1 and SDHB proteins and the resulting metabolic reprogramming that contributes to renal tubular cell injury [3].
The experimental data and protocols presented herein provide a comprehensive framework for assessing the mitochondrial toxicity of this compound and related nucleotide analog drugs. The findings demonstrate that adefovir induces nephrotoxicity through a cascade of molecular events initiated by inhibition of mtDNA Polγ, leading to mitochondrial dysfunction and metabolic reprogramming in renal tubular cells [2] [3]. The significant down-regulation of mitochondrial chaperone TRAP1 and succinate dehydrogenase subunit B (SDHB) represents a novel mechanism by which adefovir metabolically reprograms glucose metabolism in renal cells, shifting energy production from oxidative phosphorylation to glycolysis and promoting glycogen accumulation that may partially contribute to renal dysfunction [3].
From a drug development perspective, these findings highlight the importance of rigorous mitochondrial toxicity assessment during the preclinical development phase of nucleotide analog drugs. The experimental protocols outlined, particularly the mitochondrial DNA replication assay and comprehensive mitochondrial function assessments, provide valuable tools for screening candidate compounds for potential mitochondrial toxicity. Furthermore, the identification of specific protein targets such as TRAP1 and SDHB offers potential biomarkers for monitoring drug-induced mitochondrial toxicity in both preclinical and clinical settings [3]. The adverse outcome pathway framework (Figure 1) also facilitates the development of integrated testing strategies that can reduce reliance on conventional animal studies while providing mechanistic insights relevant to human safety assessment [2].
This compound (ADV) is an orally administered nucleotide analog reverse transcriptase inhibitor widely used in the treatment of chronic hepatitis B virus (HBV) infection. While the standard 10 mg dose is generally considered safe, long-term therapy has been associated with dose-dependent nephrotoxicity, particularly affecting the proximal tubule epithelial cells. The prodrug this compound is rapidly converted to its active form, adefovir, which undergoes renal elimination through a combination of glomerular filtration and active tubular secretion. The organic anion transporter 1 (OAT1) located on the basolateral membrane of proximal tubule cells plays a critical role in adefovir uptake, leading to intracellular accumulation and subsequent mitochondrial toxicity. Understanding the mechanisms underlying ADV-induced nephrotoxicity is essential for developing safer antiviral agents and implementing appropriate monitoring strategies in clinical practice.
The clinical manifestations of adefovir-induced proximal tubule toxicity range from subclinical tubular dysfunction to full Fanconi syndrome, characterized by glycosuria, phosphaturia, aminoaciduria, metabolic acidosis, and hypouricemia. In severe cases, patients may develop osteomalacia and pathological fractures due to prolonged phosphate wasting. Research indicates that approximately 30% of patients receiving long-term adefovir therapy develop proximal kidney tubular dysfunction (PKTD), with symptomatic osteomalacia occurring in about 10% of cases [1]. This application note provides detailed protocols and methodological frameworks for studying this compound-induced proximal tubule toxicity, enabling researchers to assess nephrotoxicity risk during drug development and elucidate underlying molecular mechanisms.
The targeted delivery of adefovir to proximal tubule cells is mediated by specific transport systems that facilitate its accumulation to toxic intracellular concentrations. Adefovir uptake occurs primarily through the human organic anion transporter 1 (hOAT1) located on the basolateral membrane of proximal tubule cells. This active transport process is energy-dependent and can be inhibited by probenecid, which has been investigated as a potential nephroprotectant. The efflux of adefovir from tubular cells into the urine is mediated by multidrug resistance protein 2 (MRP2) and MRP4 located on the apical membrane. Genetic variations in these transporter genes may influence individual susceptibility to adefovir nephrotoxicity, although studies on single-nucleotide polymorphisms (SNPs) in SLC22A6 (encoding hOAT1) and ABCC2 (encoding MRP2) have shown inconsistent correlations with PKTD development [1] [2].
The intracellular accumulation of adefovir disrupts mitochondrial function through several mechanisms. Adefovir inhibits DNA polymerase γ, the enzyme responsible for mitochondrial DNA (mtDNA) replication, leading to depleted mtDNA levels and impaired oxidative phosphorylation. Recent proteomic analyses have revealed that adefovir significantly downregulates mitochondrial chaperone TRAP1 and succinate dehydrogenase subunit B (SDHB), resulting in metabolic reprogramming of glucose metabolism [3]. This disruption of the tricarboxylic acid (TCA) cycle forces renal tubular cells to rely more heavily on glycolytic pathways for energy production, despite their high intrinsic energy demands requiring efficient oxidative phosphorylation.
Adefovir-induced mitochondrial toxicity manifests through structural alterations and functional impairments that compromise cellular energy production. Transmission electron microscopy studies have demonstrated that adefovir-treated renal tubular cells exhibit irregularly shaped mitochondria with disrupted cristae and glycogen accumulation [3]. These structural changes correlate with functional deficits, including decreased mitochondrial membrane potential and reduced oxygen consumption rate (OCR) during respiratory chain activity. The maximal respiration capacity of adefovir-treated cells decreases by approximately 50%, along with significant reduction in ATP production [3].
The metabolic reprogramming induced by adefovir involves a shift from oxidative phosphorylation to glycolytic metabolism, even in the presence of adequate oxygen. This phenomenon, known as the Warburg effect, is characterized by increased extracellular acidification rate (ECAR) indicating enhanced glycolytic flux. Adefovir treatment significantly increases glycolytic capacity in renal proximal tubule cells, with approximately 2.5-fold elevation in adenosine diphosphate (ADP) and 2-fold increase in adenosine monophosphate (AMP) levels, reflecting compromised cellular energy status [3]. The combination of mitochondrial dysfunction and metabolic reprogramming ultimately triggers apoptotic pathways and cellular damage in proximal tubule epithelium.
Table 1: Key Mechanisms of this compound Proximal Tubule Toxicity
| Toxicity Mechanism | Key Elements | Experimental Evidence | Functional Consequences |
|---|---|---|---|
| Cellular Transport | hOAT1 uptake, MRP2/4 efflux | Transport inhibition studies [2], genetic polymorphism analysis [1] | Intracellular drug accumulation, competitive drug interactions |
| Mitochondrial Toxicity | DNA polymerase γ inhibition, TRAP1/SDHB downregulation | Proteomic analysis [3], mtDNA quantification, electron microscopy | Decreased ATP production, disrupted electron transport chain |
| Metabolic Reprogramming | Glycolysis induction, TCA cycle disruption | Seahorse XF analyzer metrics [3], metabolomics | Glycogen accumulation, Warburg effect, increased lactate production |
| Oxidative Stress | ROS generation, antioxidant depletion | Lipid peroxidation assays, glutathione measurements | Cellular damage, inflammation, apoptosis activation |
| Cell Death Pathways | Apoptosis, ferroptosis, pyroptosis | Annexin V/PI staining [3], caspase activation assays | Tubular atrophy, loss of renal function, Fanconi syndrome |
In vitro systems provide valuable platforms for initial nephrotoxicity screening and mechanistic studies. The HK-2 human renal proximal tubule cell line is widely used for assessing adefovir-induced cytotoxicity. These cells retain many characteristics of proximal tubule epithelium, including expression of OAT1 and other relevant transporters. For adefovir treatment, HK-2 cells are typically maintained in keratinocyte serum-free medium supplemented with epidermal growth factor and bovine pituitary extract at 37°C in a 5% CO₂ atmosphere. Adefovir is dissolved in dimethyl sulfoxide (DMSO) or culture medium, with final concentrations typically ranging from 300 to 1000 μM for toxicity studies [3]. Treatment duration varies from 24 hours to 5 days depending on the specific endpoints being assessed.
Primary human renal proximal tubular epithelial cells (RPTEC) offer a more physiologically relevant model as they better maintain the phenotypic and functional characteristics of native kidney tissue. These cells are cultured in specialized renal epithelial cell basal media with supplements and require collagen-coated flasks for optimal attachment and growth. The use of primary cells allows for investigation of interindividual variability in drug response, which may reflect genetic polymorphisms in drug transporters or metabolic enzymes. For both cell models, it is essential to confirm the expression and functionality of OAT1 transporters through inhibition studies with probenecid or other OAT1 inhibitors to establish the transporter-mediated component of adefovir uptake [2].
Animal models provide systems for evaluating adefovir nephrotoxicity in a whole-organ context with intact renal architecture and physiological processes. Normal Wistar rats and mutant transport-deficient (TR⁻) rats have been utilized to study the role of specific transporters in adefovir renal handling and toxicity [2]. These models allow for controlled investigation of pharmacokinetics, renal clearance, and histopathological changes following adefovir administration. Typical dosing regimens involve daily intraperitoneal injection or oral gavage of adefovir at 10-30 mg/kg for periods ranging from 1 to 8 weeks. The TR⁻ rat model, which lacks functional MRP2, is particularly useful for delineating the contribution of this efflux transporter to adefovir renal secretion and toxicity.
Clinical research models focus on identifying risk factors and biomarkers for adefovir nephrotoxicity in human populations. Retrospective and prospective studies of chronic hepatitis B patients receiving long-term adefovir therapy (typically 10 mg/day) have identified several clinical risk factors for nephrotoxicity, including age ≥40 years, pre-existing renal impairment, hypertension, diabetes mellitus, liver cirrhosis, and treatment duration exceeding 24 months [1] [4] [5]. Meta-analyses of clinical studies have reported that the incidence of renal dysfunction during long-term adefovir therapy is approximately 12%, with higher rates observed in specific subpopulations [5]. These clinical models are essential for validating findings from preclinical systems and establishing evidence-based monitoring guidelines.
Table 2: Experimental Models for Adefovir Nephrotoxicity Assessment
| Model System | Key Features | Applications | Advantages | Limitations |
|---|---|---|---|---|
| HK-2 Cell Line | Immortalized human proximal tubule cells | High-throughput screening, mechanistic studies | Reproducible, readily available | Limited polarization, altered transporter expression |
| Primary RPTEC | Primary human renal proximal tubular epithelial cells | Transporter activity, interindividual variability | More physiological relevance, proper polarization | Donor variability, limited lifespan |
| Wistar Rat Model | Intact renal system, functional drug transporters | Pharmacokinetic studies, histopathological assessment | Intact physiology, translational relevance | Species differences in drug handling |
| TR⁻ Rat Model | MRP2-deficient strain | Transporter-specific mechanisms | Isolates MRP2 contribution | Limited availability, compensatory mechanisms |
| Clinical Studies | Chronic hepatitis B patients on ADV therapy | Risk factor identification, biomarker validation | Direct human relevance, real-world data | Confounding factors, ethical constraints |
Materials: HK-2 cells (ATCC CRL-2190), keratinocyte serum-free medium (KSFM), recombinant human epidermal growth factor (EGF), bovine pituitary extract (BPE), penicillin-streptomycin solution, trypsin-EDTA solution, phosphate-buffered saline (PBS), this compound (powder), dimethyl sulfoxide (DMSO), cell culture flasks/plates, humidified incubator (37°C, 5% CO₂).
Procedure:
Materials: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), apoptosis detection kit (Annexin V-FITC/PI), flow cytometer, microplate reader, IncuCyte Live-Cell Analysis System (optional).
Procedure:
MTT Viability Assay:
Annexin V/PI Apoptosis Assay:
Materials: JC-1 dye, carbonyl cyanide m-chlorophenylhydrazone (CCCP), fluorescence microscope or flow cytometer, black-walled clear-bottom 96-well plates.
Procedure:
Materials: Seahorse XF96 Analyzer, XF96 cell culture microplates, XF Base Medium, XF Calibrant Solution, XF Cell Mito Stress Test Kit, XF Glycolysis Stress Test Kit.
Procedure:
Mitochondrial Stress Test:
Glycolysis Stress Test:
The molecular mechanisms of adefovir-induced proximal tubule toxicity involve interconnected pathways that can be visualized through the following diagrams:
Figure 1: Mechanistic Pathway of Adefovir Proximal Tubule Toxicity. Adefovir enters proximal tubule cells via OAT1 transporters, leading to intracellular accumulation that triggers mitochondrial dysfunction through DNA polymerase γ (POLG) inhibition and downregulation of TRAP1/SDHB, resulting in oxidative phosphorylation (OXPHOS) impairment, metabolic reprogramming, and clinical manifestations of Fanconi syndrome.
Figure 2: Experimental Workflow for Adefovir Nephrotoxicity Assessment. Comprehensive workflow illustrating the key steps in evaluating adefovir-induced proximal tubule toxicity, from model selection through multi-parameter assessment to data integration and mechanism elucidation.
Traditional biomarkers for monitoring adefovir nephrotoxicity include serum creatinine, estimated glomerular filtration rate (eGFR), serum phosphorus levels, and urinary abnormalities such as glycosuria, proteinuria, and phosphaturia. However, these parameters often change only after significant renal damage has occurred, limiting their utility for early detection. Research has shown that eGFR is a more sensitive indicator than serum creatinine for detecting adefovir-related renal impairment, with meta-analyses demonstrating a significant decrease in GFR (OR 2.42, 95% CI 1.34–3.14) in patients receiving long-term adefovir therapy [5].
Novel biomarkers with improved sensitivity and specificity have been investigated for early detection of adefovir-induced kidney injury. Kidney injury molecule-1 (KIM-1), a transmembrane glycoprotein highly expressed in injured proximal tubule cells, shows promise as a sensitive biomarker. Studies have demonstrated that serum KIM-1 levels are significantly elevated in patients receiving adefovir compared to those receiving entecavir, with strong negative correlation with eGFR (r = -0.46) and positive correlation with serum cystatin C (r = 0.47) [6]. The area under the receiver operating characteristic curve (AUC-ROC) of serum KIM-1 for identifying renal dysfunction was 0.94, significantly outperforming serum creatinine (AUC 0.82) [6]. Other emerging biomarkers include cystatin C, β2-microglobulin, and N-acetyl-β-D-glucosaminidase (NAG), which may provide complementary information about different aspects of renal tubular injury.
Based on evidence from clinical studies, the following monitoring protocol is recommended for patients receiving long-term adefovir therapy:
Table 3: Biomarkers for Adefovir Nephrotoxicity Monitoring
| Biomarker | Biological Role | Detection Method | Clinical Utility | Limitations |
|---|---|---|---|---|
| Serum Creatinine | Muscle metabolism byproduct | Colorimetric assay | Widely available, inexpensive | Insensitive for early damage, influenced by muscle mass |
| eGFR | Estimated glomerular filtration rate | Calculation from creatinine/cystatin C | Better correlation with renal function | Estimation formula variability |
| Serum Phosphorus | Mineral metabolism | Colorimetric assay | Specific for proximal tubule function | Influenced by diet, bone metabolism |
| KIM-1 | Transmembrane glycoprotein in injured tubules | ELISA | High sensitivity and specificity (AUC 0.94) | Limited availability, cost considerations |
| Cystatin C | Protease inhibitor filtered by glomeruli | Immunoassay | More sensitive than creatinine for GFR estimation | Affected by inflammation, thyroid dysfunction |
| β2-microglobulin | Low molecular weight protein | Immunoassay | Specific for tubular reabsorption function | Elevated in inflammatory conditions |
The comprehensive assessment of this compound proximal tubule toxicity requires integrated approaches spanning in vitro systems, animal models, and clinical studies. The protocols outlined in this application note provide robust methodologies for evaluating nephrotoxicity risk during drug development and investigating underlying mechanisms. The key advantages of these approaches include the ability to delineate specific transport mechanisms, quantify mitochondrial dysfunction, and identify novel biomarkers for early detection of renal injury.
Future directions in adefovir nephrotoxicity research should focus on personalized risk assessment through pharmacogenetic studies of drug transporter polymorphisms, development of more predictive in vitro models such as kidney-on-a-chip technology with fluid flow and tubular architecture, and validation of novel biomarker panels that can detect injury before significant functional decline occurs. Additionally, PBPK/PD modeling approaches that integrate in vitro toxicity data with physiological parameters show promise for predicting clinical nephrotoxicity risk and optimizing dosing strategies in vulnerable populations [7]. As new antiviral agents continue to be developed, the principles and protocols described herein will remain valuable for comparative safety assessment and therapeutic decision-making.
Medullary Thyroid Carcinoma (MTC) represents approximately 4% of all thyroid cancer cases and is characterized by its origin from the parafollicular C cells of the thyroid gland. Approximately 75-80% of MTC cases are sporadic, while 20-25% are hereditary as part of Multiple Endocrine Neoplasia Type 2 (MEN2) syndrome. MTC is considered one of the most aggressive forms of thyroid cancer, with high rates of metastasis even in early disease stages. The development of both sporadic and hereditary MTC is predominantly influenced by mutations in the RET proto-oncogene, which encodes a single-pass transmembrane tyrosine kinase receptor. Gain-of-function RET mutations lead to constitutive activation of downstream signaling pathways (MEK/ERK and PI3K/AKT/mTOR), promoting cell growth, invasiveness, and metastasis.
Drug repurposing has emerged as a promising strategy for identifying new therapeutic applications for existing drugs. This approach offers significant advantages in MTC drug discovery, as pharmacokinetic, pharmacodynamic, and toxicity profiles of FDA-approved candidates are already established, potentially reducing development time and costs. Adefovir dipivoxil, an oral nucleotide analog approved for chronic hepatitis B treatment since 2002, has recently demonstrated potential antitumor activity in MTC models. This application note provides detailed protocols for investigating its anti-proliferative effects in MTC cell lines, specifically focusing on its novel mechanism as a RET transcriptional inhibitor and its impact on STAT3 signaling.
This compound exhibits a dual mechanism of action in MTC models, targeting two critical oncogenic pathways. As a nucleotide analog reverse transcriptase inhibitor, it was originally developed for antiviral therapy but demonstrates unexpected anticancer properties in preclinical MTC models. Following cellular uptake, this compound is converted to its active metabolite, adefovir diphosphate, through the action of cellular kinases. In MTC, it functions primarily as a transcriptional suppressor of the RET proto-oncogene, reducing both RET mRNA and protein expression in a dose-dependent manner. Additionally, it directly binds to STAT3 protein, interfering with its phosphorylation and subsequent activation, thereby disrupting a key signaling pathway in MTC progression.
Table 1: Key Characteristics of this compound
| Parameter | Description | Reference |
|---|---|---|
| Chemical Formula | C₂₀H₃₂N₅O₈P | [1] |
| Molecular Weight | 501.47 g/mol | [1] |
| Original Indication | Chronic Hepatitis B | [1] |
| Mechanism in MTC | RET transcription inhibitor & STAT3 signaling disruption | [2] |
| Primary Cellular Target | RET promoter & STAT3 protein | [2] |
| Active Metabolite | Adefovir diphosphate | [1] |
The signaling pathways affected by this compound in MTC cells involve multiple interconnected networks. The RET proto-oncogene activation normally triggers downstream cascades including MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell survival and proliferation. This compound intervention occurs upstream by suppressing RET transcription, thereby reducing the expression of the oncogenic driver at its source. Concurrently, its interference with STAT3 phosphorylation adds another layer of inhibition, potentially disrupting the tumor-promoting inflammatory microenvironment. Research also indicates that this compound can induce DNA replication stress, making cells more vulnerable to additional perturbations in DNA damage repair pathways, such as those involving ATR inhibition.
The diagram above illustrates the multifaceted mechanism of this compound in MTC models, highlighting its impact on both RET and STAT3 oncogenic pathways. The visual representation clarifies how the compound simultaneously targets multiple processes that drive MTC progression, ultimately shifting the balance from proliferation to apoptosis. This comprehensive activity profile makes it a promising candidate for further investigation in RET-driven malignancies.
Cell Preparation:
Plate Seeding:
Compound Treatment:
Proliferation Assessment:
Table 2: Recommended Treatment Conditions for Proliferation Assays
| Condition | This compound Concentration | DMSO Concentration | Treatment Duration | Replicates |
|---|---|---|---|---|
| Blank | None | None | 48-72 hours | n=6 |
| Vehicle Control | None | 0.1% | 48-72 hours | n=6 |
| Low Dose | 1 μM | 0.1% | 48-72 hours | n=6 |
| Medium Dose | 5 μM | 0.1% | 48-72 hours | n=6 |
| High Dose | 10 μM | 0.1% | 48-72 hours | n=6 |
| Positive Control | Compound-specific | As recommended | 48-72 hours | n=6 |
Background Subtraction:
Viability Calculation:
Dose-Response Analysis:
Statistical Analysis:
In TT cells, this compound typically demonstrates dose-dependent inhibition of cell proliferation with IC₅₀ values in the low micromolar range (approximately 5-7 μM based on published studies). The anti-proliferative effects become evident within 24-48 hours of treatment and are sustained through 72 hours. At concentrations ≥ 10 μM, this compound may induce significant cytotoxicity and apoptosis, as confirmed by complementary assays. The reduction in proliferation should correlate with decreased RET protein expression and STAT3 phosphorylation, confirming the compound's dual mechanism of action.
Table 3: Typical Experimental Results for this compound in MTC Models
| Parameter | Vehicle Control | Adefovir 1 μM | Adefovir 5 μM | Adefovir 10 μM |
|---|---|---|---|---|
| Cell Viability (%) | 100 ± 5 | 85 ± 7 | 52 ± 6 | 35 ± 5 |
| RET mRNA Expression | 100 ± 8 | 80 ± 9 | 45 ± 7 | 30 ± 6 |
| STAT3 Phosphorylation | 100 ± 10 | 75 ± 8 | 50 ± 9 | 25 ± 7 |
| Apoptotic Cells (%) | 5 ± 2 | 12 ± 3 | 28 ± 4 | 45 ± 5 |
| Cell Cycle Arrest | Normal distribution | G1 accumulation | S-phase delay | S-phase arrest |
To complement proliferation data, apoptosis analysis provides mechanistic insight into this compound's anti-tumor effects. After treatment, harvest TT cells and stain with Annexin V-FITC and propidium iodide according to manufacturer protocols. Analyze using flow cytometry to distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations. This compound typically increases the percentage of apoptotic cells in a dose-dependent manner, with significant effects observed at 5-10 μM after 48 hours.
The HEK293-RET reporter cell line provides a specific tool for evaluating RET transcriptional inhibition. Seed HEK293-RET cells at 1.5 × 10⁴ cells/well in 96-well plates and treat with this compound (1-10 μM) for 48 hours. Measure luciferase activity using the Steady-Glo Luciferase Assay System according to manufacturer instructions. Additionally, assess endogenous RET expression in TT cells using RT-PCR and Western blotting to confirm effects at both transcriptional and translational levels.
Evaluate STAT3 signaling inhibition through Western blot analysis of phosphorylated STAT3. After treatment with this compound, lyse TT cells using RIPA buffer supplemented with phosphatase and protease inhibitors. Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against p-STAT3 (Tyr705), total STAT3, and loading control (e.g., β-actin). This compound typically shows dose-dependent reduction in STAT3 phosphorylation with minimal effect on total STAT3 protein levels.
The protocols outlined in this application note provide a comprehensive framework for investigating the anti-proliferative effects of this compound in MTC models. The detailed methodologies enable researchers to reliably assess the compound's activity, mechanism of action, and potential therapeutic utility. The unique dual mechanism targeting both RET transcription and STAT3 signaling positions this compound as a promising repurposing candidate for MTC therapy, particularly in cases where resistance to current tyrosine kinase inhibitors has developed. These standardized protocols will facilitate further investigation and validation of this compound's potential in thyroid cancer therapeutics.
Drug repurposing represents an innovative strategy in oncology therapeutics, offering the distinct advantage of utilizing compounds with established safety and pharmacokinetic profiles, thereby significantly reducing the time and cost associated with traditional drug development. Adefovir dipivoxil (ADV), an acyclic nucleoside phosphonate approved for chronic hepatitis B treatment, has recently emerged as a promising candidate for repurposing in oncology due to its newly discovered anti-tumor properties in various cancer models. Recent screening studies have identified ADV as a potent inhibitor of T cell proliferation at nanomolar concentrations, suggesting potential applications in T-cell-mediated autoimmune diseases and cancer therapy. Particularly noteworthy is its recently discovered activity against medullary thyroid carcinoma (MTC), a rare and aggressive thyroid cancer with limited treatment options, especially for cases developing resistance to current tyrosine kinase inhibitors.
This application note provides detailed methodologies and protocols for investigating ADV-induced apoptosis in the human MTC cell line TT, which harbors the RET C634W mutation characteristic of multiple endocrine neoplasia type 2 (MEN2) syndrome. The protocols outlined herein have been optimized to enable researchers to comprehensively evaluate ADV's anti-proliferative effects, its impact on RET gene transcription, and the subsequent induction of apoptosis through both intrinsic pathway activation and STAT3 signaling interference. These standardized approaches facilitate the systematic investigation of ADV's potential as a novel therapeutic agent for MTC and potentially other RET-driven malignancies.
Recent investigations have demonstrated that this compound exerts significant anti-tumor effects in medullary thyroid carcinoma models through multiple complementary mechanisms. At the molecular level, ADV acts as a transcriptional inhibitor of the RET proto-oncogene, substantially reducing both RET mRNA and protein expression in TT cells in a dose-dependent manner. This RET suppression subsequently leads to the inhibition of downstream signaling pathways, including MEK/ERK and PI3K/AKT/mTOR, which are critical for cell growth, invasiveness, and metastasis in MTC. Additionally, ADV directly interferes with STAT3 phosphorylation and demonstrates high binding affinity to STAT3 protein, further disrupting oncogenic signaling networks that promote tumor survival and proliferation.
At the cellular level, ADV treatment results in marked anti-proliferative effects, inducing cell cycle arrest at the G0/G1 phase and activating the intrinsic apoptosis pathway in TT cells. Mechanistic studies reveal that ADV induces DNA double-strand breaks, as evidenced by increased γH2AX foci expression, which subsequently leads to elevated p53-phospho-Ser15 expression. This DNA damage response triggers the transactivation of p21 and PUMA by p53, ultimately executing the apoptotic program. These multifaceted mechanisms collectively contribute to ADV's potent anti-tumor activity against MTC cells, positioning it as a promising therapeutic candidate for further investigation.
Table 1: Key Findings on this compound Mechanisms in TT Cells
| Experimental Aspect | Key Finding | Significance |
|---|---|---|
| RET Expression | Dose-dependent reduction of RET mRNA and protein | Targets fundamental driver of MTC pathogenesis |
| STAT3 Signaling | Inhibition of phosphorylation & high binding affinity | Disrupts key survival pathway in cancer cells |
| Cell Proliferation | Significant inhibition of RET-dependent proliferation | Direct anti-tumor effect |
| Apoptosis Induction | Activation of intrinsic apoptosis pathway | Promotes cancer cell elimination |
| DNA Damage Response | Induction of γH2AX foci & p53-phospho-Ser15 | Engages fundamental cell death mechanisms |
The discovery of ADV's activity against MTC carries substantial clinical implications, particularly for addressing the critical unmet need for effective therapies in cases of treatment-resistant MTC. Current FDA-approved tyrosine kinase inhibitors (TKIs) like cabozantinib and vandetanib often face challenges with drug resistance and significant adverse effects that may necessitate dose reduction or treatment discontinuation. ADV's unique mechanism of action as a transcriptional inhibitor rather than a direct kinase inhibitor potentially offers a novel approach to overcoming common resistance mechanisms that develop against TKIs. Furthermore, as a repurposed drug with an established safety profile from decades of clinical use in hepatitis B treatment, ADV could potentially transition more rapidly to clinical applications in oncology compared to novel chemical entities, potentially benefiting patients with advanced or treatment-refractory MTC.
From a drug development perspective, the case of ADV exemplifies the power of systematic drug repurposing screening approaches using well-designed cell-based assays. The identification of ADV through a luciferase reporter system driven by the RET promoter validates this methodology as an efficient strategy for discovering transcriptional inhibitors for other oncogenes. Additionally, the multi-mechanistic activity of ADV—simultaneously targeting RET transcription, STAT3 signaling, and inducing DNA damage—suggests potential synergistic opportunities when combined with existing therapies, potentially enabling lower dosing regimens and reduced toxicity profiles while maintaining or enhancing therapeutic efficacy.
TT cells (American Type Culture Collection) should be cultured in DMEM 1640 medium supplemented with 15% heat-inactivated fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO₂. For routine maintenance, cells should be subcultured when they reach 70-80% confluence using 0.25% trypsin-EDTA solution. The culture medium should be refreshed every 2-3 days to maintain optimal growth conditions. It is recommended to use cells within passages 5-20 for experiments to ensure genetic stability and consistent responses. For the HEK293-RET luciferase reporter cell line, maintain in DMEM 1640 medium supplemented with 9% FBS under identical conditions. Regular testing for mycoplasma contamination is strongly advised to ensure experimental integrity.
Table 2: Key Reagents and Equipment for Apoptosis Assays
| Category | Specific Reagents/Equipment | Specifications/Notes |
|---|---|---|
| Cell Lines | TT cells (ATCC) | Human medullary thyroid carcinoma cells |
| HEK293-RET | RET promoter-luciferase reporter system | |
| Critical Reagents | This compound (Selleckchem) | Prepare 10 mM stock in DMSO; store at -20°C |
| Anti-CD3ε (OKT-3) & anti-CD28 | For T-cell stimulation controls | |
| Antibodies for RET, p-STAT3, PARP-1, p53 | Western blot analysis | |
| Assay Kits | Cell Trace CFSE Proliferation Kit | Cell proliferation tracking |
| Steady-Glo Luciferase Assay System | RET promoter activity measurement | |
| Annexin V-FITC/PI Apoptosis Detection | Apoptosis quantification | |
| Equipment | Flow cytometer (FACSCalibur or equivalent) | Cell cycle & apoptosis analysis |
| Betaplate liquid scintillation counter | [³H]-TdR incorporation measurements | |
| Gel electrophoresis & transfer system | Protein and DNA analysis |
Prepare a 10 mM stock solution of ADV in DMSO and store at -20°C in small aliquots to prevent freeze-thaw cycles. For treatment experiments, prepare working concentrations by diluting the stock solution in complete cell culture medium, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) in any treatment condition. Include appropriate vehicle controls with equivalent DMSO concentrations in all experiments. Based on published studies, effective concentrations for TT cells typically range from 1-10 μM, with specific concentrations dependent on the assay duration and experimental objectives. For time-course experiments, recommended treatment durations range from 24 to 72 hours, with key molecular events typically observable within 24-48 hours of treatment.
Harvest approximately 1×10⁶ cells per treatment condition by gentle centrifugation (300 × g for 5 minutes). Wash cells twice with cold PBS and resuspend in 500 μL of DNA extraction buffer (10 mM Tris-HCl, pH 8.0, 100 mM EDTA, 0.5% SDS). Add RNase A to a final concentration of 100 μg/mL and incubate at 37°C for 1 hour. Subsequently, add proteinase K to a final concentration of 200 μg/mL and incubate at 50°C for 3 hours or overnight. Extract DNA with equal volumes of phenol:chloroform:isoamyl alcohol (25:24:1) and precipitate with 1/10 volume of 3M sodium acetate and 2 volumes of 100% ethanol at -20°C overnight. Centrifuge at 12,000 × g for 30 minutes, wash the DNA pellet with 70% ethanol, air-dry, and resuspend in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0). Analyze DNA fragmentation by electrophoresis on a 1.5% agarose gel containing ethidium bromide (0.5 μg/mL) at 80V for 2-3 hours. Visualize DNA laddering under UV illumination, which appears as a characteristic pattern of ~180-200 base pair multiples resulting from internucleosomal cleavage.
Lyse cells in CHAPS lysis buffer (2% CHAPS, 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM EDTA) supplemented with protease and phosphatase inhibitors. Determine protein concentration using a Bradford or BCA assay. Separate 30-50 μg of total protein by SDS-PAGE on 4-12% gradient polyacrylamide gels and transfer to PVDF membranes. Block membranes with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate with primary antibodies against cleaved PARP-1, cleaved caspase-3, p53-phospho-Ser15, PUMA, p21, and β-actin (loading control) diluted in blocking buffer overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate and visualize with a digital imaging system. Densitometric analysis of band intensities should be normalized to loading controls for quantitative comparisons.
For Annexin V/PI staining, harvest approximately 5×10⁵ cells per condition and wash twice with cold PBS. Resuspend cells in 100 μL of binding buffer and add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (50 μg/mL). Incubate for 15 minutes at room temperature in the dark, then add 400 μL of binding buffer and analyze within 1 hour using a flow cytometer with appropriate filters for FITC and PI. For cell cycle analysis, fix 1×10⁶ cells in 70% ethanol at -20°C for at least 2 hours. After fixation, wash cells with PBS and treat with RNase A (100 μg/mL) for 30 minutes at 37°C. Then stain with propidium iodide (50 μg/mL) for 30 minutes at room temperature in the dark. Analyze DNA content by flow cytometry, recording at least 10,000 events per sample. Use appropriate software to quantify the percentage of cells in sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.
Diagram 1: this compound-Induced Apoptosis Signaling Pathway in TT Cells. ADV triggers multiple pro-apoptotic mechanisms including RET suppression, STAT3 inhibition, and DNA damage induction, converging on p53-mediated apoptosis execution [1] [2].
Diagram 2: Comprehensive Experimental Workflow for Assessing ADV-Induced Apoptosis. This integrated approach combines molecular and cellular techniques to comprehensively evaluate ADV's mechanisms of action [2] [3].
Several technical challenges may arise when conducting ADV apoptosis assays in TT cells. Inconsistent apoptosis induction across experiments may result from variations in cell passage number, serum batch differences, or slight deviations in ADV stock solution preparation. To address this, maintain meticulous records of cell passage numbers, use the same serum batch for related experiments, and prepare fresh ADV working solutions from concentrated stocks for each experiment. For weak or inconsistent DNA laddering, ensure adequate cell numbers (minimum 1×10⁶ cells per condition), extend the proteinase K digestion time to overnight, and avoid excessive DNA shearing during extraction. If western blot signals for phosphorylation targets are weak, freshly supplement lysis buffers with phosphatase inhibitors, process samples immediately on ice, and optimize antibody concentrations and exposure times.
For flow cytometry issues with high background in Annexin V staining, ensure that cells are not over-trypsinized during harvesting, use calcium-containing binding buffer as specified, and analyze samples immediately after staining. If cell cycle analysis shows excessive debris, improve cell fixation by adding cold ethanol dropwise while vortexing gently, and ensure thorough RNase treatment to eliminate RNA contamination. When working with the HEK293-RET luciferase reporter system, maintain consistent cell passage practices to prevent loss of reporter expression, and include both positive and negative controls in each assay plate to normalize for inter-experiment variability.
To enhance the quality and reproducibility of ADV apoptosis assays, several optimization strategies are recommended. For dose-response studies, include a broad concentration range (0.1-20 μM ADV) with 8-10 data points to accurately determine IC₅₀ values. Include time-course analyses at 6, 12, 24, 48, and 72 hours to capture the progression of molecular events from early signaling changes to late apoptosis execution. When assessing DNA damage response, combine multiple detection methods such as γH2AX immunofluorescence for direct visualization of foci and western blotting for quantification.
For more physiologically relevant models, consider implementing 3D culture systems such as spheroids or collagen-embedded TT cells to assess ADV efficacy in tissue-like contexts. When investigating mechanism-specific effects, include genetic validation approaches such as siRNA-mediated knockdown of putative targets like p53 to confirm pathway specificity. Finally, for translational relevance, consider combination treatments with standard care agents like cabozantinib or vandetanib to identify potential synergistic effects that might inform future clinical applications.
Organoids are three-dimensional, self-organizing structures derived from stem cells that recapitulate the structural and functional complexity of human organs. They offer a superior alternative to traditional 2D cell cultures and animal models for toxicity assessment, as animal models often have poor predictive power due to inter-species differences [1] [2].
This is particularly relevant for drugs such as adefovir dipivoxil, an antiviral prodrug. While effective, its use is associated with a risk of nephrotoxicity [3] [4]. Adefovir is a substrate for organic anion transporters (OATs), and its cytotoxicity in renal cells is highly dependent on intracellular concentrations determined by these transporters [4]. Organoid models that express these key transporters can provide a more human-relevant and predictive safety profile.
The tables below summarize two advanced organoid models suitable for investigating organ-specific toxicities, such as those potentially caused by this compound.
Table 1: Immune-Competent Human Liver Organoid Model [5] [6]
| Feature | Description |
|---|---|
| Application | Modeling Idiosyncratic Drug-Induced Liver Injury (iDILI), a rare immune-mediated toxicity. |
| Platform Type | Liver organoid microarray. |
| Key Components | iPSC-derived liver organoids co-cultured with autologous CD8⁺ T cells from the same donor. |
| Proof of Concept | Successfully replicated immune-mediated toxicity of flucloxacillin in carriers of the HLA-B*57:01 risk gene. |
| Measured Outcomes | T-cell activation, cytokine secretion, and hepatocyte damage. |
| Key Advantage | Captures patient-specific genetic and immune responses, explaining why toxicity occurs only in some individuals. |
Table 2: Reporter-Based Human Renal Organoid Model [1]
| Feature | Description |
|---|---|
| Application | Detection of nephrotoxicants via the oxidative stress pathway. |
| Platform Type | Human iPSC-derived renal organoids with a fluorescent reporter for the HMOX1 gene. |
| Key Components | Engineered iPSCs where the HMOX1 promoter drives a red fluorescent protein (RFP). |
| Proof of Concept | Identified nephrotoxicants like gentamicin and cisplatin in a blind-coded panel of compounds. |
| Measured Outcomes | Fluorescence intensity (HMOX1 induction) and cell viability. |
| Key Advantage | Provides a quantifiable, high-throughput compatible readout for a key stress pathway. |
Here is a detailed workflow for assessing the nephrotoxicity and hepatotoxicity of this compound using organoids. The diagram below outlines the key stages of the protocol.
The following diagram illustrates the relationship between the drug's mechanism, its effects on the organoids, and the measurable endpoints.
The proposed protocol leverages the most current advances in organoid technology to de-risk the development of drugs like this compound.
This compound (ADV) is an orally administered prodrug that belongs to the class of acyclic nucleotide phosphonates and is clinically approved for the treatment of chronic hepatitis B virus (HBV) infection. As a prodrug, this compound is designed to overcome the high polarity limitations of the parent compound adefovir, which previously restricted its permeability across biological membranes. The strategic modification involving the replacement of the ribose phosphate group with an isopolar phosphonomethyl ether functionality effectively neutralizes the negative charge on the molecule, thereby significantly enhancing its lipid solubility and cellular permeability [1]. This structural optimization allows the drug to efficiently cross the intestinal mucosa and other biological barriers, ultimately leading to improved oral bioavailability of approximately 59% in humans [2].
The intracellular kinetics of this compound phosphorylation represent a critical determinant of its antiviral efficacy and dosing regimen. Upon cellular entry, adefovir undergoes a sequential, enzymatic phosphorylation process to transform into its active metabolite, adefovir diphosphate (adefovir-DP), which functions as a potent competitive inhibitor of viral DNA polymerases [3]. This phosphorylation cascade is characterized by efficient metabolic conversion and a remarkably prolonged intracellular half-life of the active diphosphate form, which collectively enable sustained antiviral activity and support once-daily dosing in clinical practice [4]. The following sections provide a detailed examination of the metabolic pathway, quantitative kinetic parameters, experimental methodologies for investigation, and emerging research applications related to this compound's intracellular phosphorylation kinetics.
The metabolic activation of this compound to its therapeutically active form occurs through a well-defined, multi-step pathway that involves both prodrug conversion and sequential phosphorylation:
Prodrug Cleavage: Following oral administration, this compound is rapidly absorbed and undergoes hydrolytic cleavage in the intestinal wall and liver, primarily mediated by cellular esterases. This process removes the two pivaloyloxymethyl ester groups, releasing the active parent compound adefovir (PMEA) [3] [5]. The pivoxil moieties significantly enhance cellular permeability and are essential for the oral bioavailability of the drug [6].
Initial Phosphorylation: The resulting adefovir molecule is then monophosphorylated by cellular kinases, primarily adenylate kinase 2, to form adefovir monophosphate (adefovir-MP) [5]. This initial phosphorylation step is crucial for retaining the drug within cells and facilitating subsequent activation.
Diphosphate Formation: Adefovir monophosphate undergoes further phosphorylation to yield the active metabolite, adefovir diphosphate (adefovir-DP), which is the therapeutically active species responsible for antiviral activity [4]. This conversion may be catalyzed by various cellular enzymes, including nucleoside diphosphate kinase, or potentially through an alternative direct conversion pathway involving 5-phosphoribosyl-1-pyrophosphate synthetase [5].
The visualization below illustrates this sequential metabolic activation pathway:
The active metabolite, adefovir diphosphate, exerts its antiviral effect through molecular mimicry and competitive inhibition of viral replication:
Competitive Inhibition: Adefovir diphosphate structurally resembles the natural substrate deoxyadenosine triphosphate (dATP) and effectively competes with it for incorporation into the growing viral DNA chain by HBV DNA polymerase (reverse transcriptase) [3] [2]. The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is remarkably low at 0.1 μM, indicating high binding affinity and potency [2].
DNA Chain Termination: Once incorporated into the developing DNA strand, adefovir diphosphate causes premature chain termination due to the absence of a 3'-hydroxyl group, which is essential for the formation of phosphodiester bonds with subsequent nucleotides [3] [5]. This termination event halts viral DNA elongation and prevents the production of infectious viral particles.
Selectivity Profile: Importantly, adefovir diphosphate demonstrates selective inhibition of viral polymerases over human DNA polymerases. It exhibits significantly weaker activity against human DNA polymerases α and γ, with Ki values of 1.18 μM and 0.97 μM, respectively, contributing to its favorable safety profile [2].
The intracellular phosphorylation of adefovir occurs with notable efficiency, particularly in hepatocytes, which are the primary target cells for HBV therapy. Quantitative assessments using liquid chromatography-tandem mass spectrometry (LC/MS/MS) have revealed distinct phosphorylation patterns across different cell types:
Table 1: Cellular Phosphorylation Efficiency of Adefovir to Adefovir Diphosphate
| Cell Type | Adefovir-DP Level (pmol/million cells) | Adefovir-DP as % of Total Intracellular Adefovir (24h) | Experimental Conditions |
|---|---|---|---|
| Primary Human Hepatocytes | ~10 | 44% | 10 μM adefovir, 24h incubation [4] |
| Hep G2 Cells | Not specified | ~26% | 10 μM adefovir, 24h incubation [4] |
| Huh-7 Cells | Not specified | Similar to Hep G2 | 10 μM adefovir, 24h incubation [4] |
The data demonstrate that primary hepatocytes exhibit significantly enhanced phosphorylation capability compared to hepatoma cell lines, with adefovir-DP constituting 44% of total intracellular adefovir species in primary cells versus approximately 26% in continuous cell lines [4]. This heightened metabolic capacity in primary cells underscores the tissue-specific efficiency of adefovir activation and partially explains its potent anti-HBV activity in clinical settings.
The prolonged intracellular persistence of adefovir diphosphate represents a key pharmacokinetic advantage that supports once-daily dosing and sustained antiviral activity:
Table 2: Intracellular Half-Life of Adefovir Diphosphate in Hepatic Cells
| Cell Type/System | Half-Life of Adefovir Diphosphate (hours) | Experimental Context |
|---|---|---|
| Primary Human Hepatocytes (Donor 1) | 48 ± 3 | Fresh monolayers, 10 μM adefovir [4] |
| Primary Human Hepatocytes (Donor 2) | 33 ± 2 | Fresh monolayers, 10 μM adefovir [4] |
| Hep G2 Cells | 33 ± 3 | 10 μM adefovir incubation [4] |
| Huh-7 Cells | 10 ± 1 | 10 μM adefovir incubation [4] |
The extended intracellular half-life of adefovir-DP, particularly in primary hepatocytes (33-48 hours), enables prolonged antiviral activity and simplified dosing regimens [4]. The considerable variation in half-life between different cell types (10-48 hours) highlights the importance of cell-specific factors in drug persistence, including differences in efflux transport mechanisms and enzymatic degradation pathways. In Huh-7 cells, the notably shorter half-life was found to be transport-dependent, as evidenced by its sensitivity to the transport inhibitor MK-571 [4].
Objective: To quantitatively measure intracellular concentrations of adefovir and its phosphorylated metabolites (adefovir-MP and adefovir-DP) in hepatic cells.
Materials and Reagents:
Methodology:
Cell Culture and Dosing:
Intracellular Metabolite Extraction:
LC/MS/MS Analysis:
Data Analysis:
Objective: To track and identify metabolic products of adefovir using radiolabeled compound and characterize phosphorylation pathway.
Materials and Reagents:
Methodology:
Cell Treatment and Metabolite Extraction:
Chromatographic Separation:
Dephosphorylation Confirmation:
Data Interpretation:
The experimental workflow for comprehensive kinetic analysis is illustrated below:
Recent investigations have revealed that this compound possesses unexpected transcriptional modulatory properties independent of its antiviral activity:
RET Proto-oncogene Suppression: Through cell-based luciferase reporter screening, this compound was identified as a potent transcriptional inhibitor of the RET proto-oncogene, which plays a critical role in the pathogenesis of medullary thyroid carcinoma [6]. Treatment with this compound resulted in significant reduction of endogenous RET protein expression in MTC TT cells.
STAT3 Signaling Interference: Mechanistic studies demonstrated that this compound directly interferes with STAT3 phosphorylation and exhibits high binding affinity for STAT3 protein, suggesting a multimodal antitumor mechanism in RET-driven malignancies [6].
Antiproliferative and Pro-apoptotic Effects: In MTC cell lines, this compound treatment effectively inhibited RET-dependent cell proliferation and increased apoptosis, highlighting its potential as a therapeutic candidate for repurposing in oncology [6].
Emerging preclinical evidence indicates that this compound exhibits antileukemic activity against specific AML subtypes:
Single-agent Activity: this compound demonstrated significant dose-dependent reduction of cell growth and increased apoptosis in FLT3-ITD+ AML cell lines (MV4-11 IC50: 97 nM; Molm-13 IC50: 0.816 μM) and primary CD34+ blasts from refractory/relapsed AML patients, while sparing healthy donor cells [7].
Synergistic Combinations: The combination of this compound with venetoclax (BCL-2 inhibitor) showed marked synergistic activity (combination index < 1.0) in reducing viability of AML cells and primary patient blasts [7].
Metabolic Mechanism: RNA-Seq analysis revealed that this compound treatment downregulates oxidative phosphorylation, glycolysis, and MYC target genes while upregulating p53 pathway and apoptosis signaling in AML cells [7]. This metabolic reprogramming activity represents a novel mechanism distinct from its antiviral action.
In Vivo Validation: In murine models of human AML, the combination of this compound with venetoclax significantly prolonged survival compared to either agent alone (median survival: 59.5 days vs 52 days with adefovir, 40 days with venetoclax, and 40.5 days with vehicle) [7].
The intracellular phosphorylation kinetics of this compound play a fundamental role in its therapeutic efficacy, characterized by efficient conversion to the active diphosphate metabolite and an extended intracellular half-life that enables sustained antiviral activity. The experimental protocols outlined herein provide robust methodologies for investigating these kinetic parameters in relevant cellular models, with LC/MS-MS emerging as the gold standard for precise metabolite quantification.
The ongoing research into novel applications of this compound beyond virology, particularly in oncology, underscores the importance of understanding its complete pharmacological profile and molecular mechanisms. The recently discovered effects on RET transcription in medullary thyroid carcinoma and the synergistic antileukemic activity with venetoclax in AML highlight the potential for therapeutic repurposing of this well-characterized agent. Future research directions should focus on elucidating the precise molecular mechanisms underlying these non-antiviral activities and exploring potential applications in other disease contexts characterized by dysregulated signaling pathways identified in these studies.
This compound is an orally administered prodrug of adefovir, classified as a nucleotide analogue reverse transcriptase inhibitor used primarily for treating chronic hepatitis B. Analytical methods for quantifying this compound and its metabolites are essential for pharmaceutical quality control, therapeutic drug monitoring, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) techniques offer the specificity, accuracy, and sensitivity required for analyzing this compound in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples.
The development of robust analytical methods must consider the chemical properties of this compound, its stability profile, and the complex matrices in which it may be quantified. This document provides detailed protocols for sample preparation and HPLC analysis of this compound, validated according to international guidelines to ensure reliability and reproducibility. These methods have been carefully selected to address diverse application needs, from routine quality control in pharmaceutical manufacturing to sensitive bioanalysis in clinical research.
Researchers have developed and validated several HPLC-based methods for quantifying this compound and its active metabolite, adefovir, across different sample types. These methods offer varying degrees of sensitivity, specificity, and throughput to accommodate diverse analytical requirements. The selection of an appropriate method depends on factors such as the sample matrix, required sensitivity, available instrumentation, and intended application.
The following table summarizes two established HPLC methods for adefovir analysis, each optimized for specific applications and matrices:
Table 1: Comparison of HPLC-based methods for adefovir analysis
| Method Parameter | Stability-Indicating RP-HPLC [1] | LC-MS/MS Method [2] |
|---|---|---|
| Application | Bulk drug and tablet dosage forms | Human serum and urine |
| Analyte | This compound | Adefovir (PMEA) |
| Separation Column | C18 column | Dikma Diamonsil C18 (250 × 4.6 mm; 5 µm) |
| Mobile Phase | Acetonitrile-citrate buffer (10 mM, pH 5.2) (36:64, v/v) | 0.1 mM ammonium formate buffer (pH 2.5)-methanol (gradient elution) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 260 nm | MS/MS (ESI negative mode, m/z 272.0 → 134.0) |
| Retention Time | 5.8 ± 0.01 min | Not specified |
| Linearity Range | 0.5-16 μg/mL | 0.5-1000 ng/mL (serum); 2.0-1000 ng/mL (urine) |
| LOD/LOQ | LOD: 0.12 μg/mL; LOQ: 0.35 μg/mL | LOD: Not specified; LOQ: 0.5 ng/mL (serum; 2.0 ng/mL (urine) |
The stability-indicating RP-HPLC method is particularly valuable for pharmaceutical analysis as it effectively separates this compound from its degradation products, allowing accurate quantification of the active ingredient in stability samples. This method employs isocratic elution with a runtime of less than 7 minutes, making it efficient for routine quality control applications. The method has been validated according to international guidelines and demonstrates excellent linearity, precision, accuracy, and specificity for the analysis of bulk drug substances and tablet formulations [1].
For biological samples, the LC-MS/MS method provides significantly higher sensitivity, with a lower limit of quantification of 0.5 ng/mL in human serum. This sensitivity is essential for pharmacokinetic studies following therapeutic dosing. The method uses gradient elution and negative ionization electrospray mass spectrometry for detection, achieving the specificity required for complex biological matrices. The sample preparation involves protein precipitation with methanol, followed by concentration and reconstitution, to achieve the necessary sensitivity while minimizing matrix effects [2].
Fig. 1: Workflow for sample preparation and analysis of this compound in pharmaceutical formulations
Fig. 2: Metabolic pathway and site of this compound toxicity in renal cells
The choice between HPLC-UV and LC-MS/MS methods depends on the specific analytical requirements. HPLC-UV with a stability-indicating method is ideal for pharmaceutical quality control of bulk drug substances and tablet formulations, where analyte concentrations are relatively high and matrix complexity is low. This approach offers cost-effectiveness, ease of method transfer, and compliance with pharmacopeial standards. The stability-indicating capability is particularly valuable for forced degradation studies and shelf-life determination [1].
For bioanalytical applications requiring high sensitivity, such as pharmacokinetic studies, therapeutic drug monitoring, or toxicological investigations, LC-MS/MS is the preferred technique. The enhanced sensitivity of LC-MS/MS allows quantification of adefovir in biological matrices at nanogram-per-milliliter levels, which is necessary given the relatively low systemic concentrations following therapeutic dosing. The specificity of MS/MS detection minimizes interference from endogenous matrix components, providing reliable results in complex biological samples [2].
For comprehensive stability assessment, conduct forced degradation studies under various stress conditions:
The stability-indicating method should effectively separate the parent drug from all degradation products, demonstrating method specificity and the ability to accurately quantify this compound in stability samples [1].
The HPLC methods detailed in this application note provide robust approaches for analyzing this compound in pharmaceutical formulations and biological samples. The stability-indicating RP-HPLC method offers a reliable solution for quality control laboratories, with the advantage of separating the drug from its degradation products. For sensitive quantification in biological matrices, the LC-MS/MS method provides the necessary specificity and sensitivity for pharmacokinetic studies and therapeutic drug monitoring.
Proper sample preparation is critical for both methods, with protein precipitation and dilution sufficient for pharmaceutical analysis, while biological samples require more extensive processing including protein precipitation and concentration. Method validation following ICH or FDA guidelines ensures reliability and reproducibility of results, supporting the application of these methods in regulatory submissions and clinical studies.
Researchers should select the appropriate method based on their specific analytical needs, considering factors such as required sensitivity, sample throughput, available instrumentation, and intended application. Both methods have been thoroughly validated and applied to real-world samples, demonstrating their utility in pharmaceutical analysis and clinical research.
1. Materials and Preparation
2. Transformation Procedure - Prepare ionic liquid mixtures with AEImBF₄/BDMImBF₄ ratios from 3:7 to 6:4 in the crystallization vessel [1]. - Saturate the IL mixture with this compound (metastable NF form) at the chosen transformation temperature (25–100°C) under agitation (300–1000 rpm) [1]. - Maintain the temperature and agitation for the duration of the transformation, periodically monitoring the process via inline analytics or sample withdrawal [1]. - Once the transformation to the stable Form-X is complete, separate the crystals by vacuum filtration [1]. - Wash the crystal cake with a small volume of a low-viscosity, miscible solvent (e.g., ethanol) to remove residual ionic liquid, and dry the final product under vacuum [1].
For systematic development, key parameters and their effects are quantified in the table below.
Table 1: Effects of Operational Parameters on Polymorphic Transformation [1]
| Parameter | Range Studied | Impact on Transformation Kinetics | Recommended Condition for Controlled Transformation |
|---|---|---|---|
| Temperature | 25°C – 100°C | Increased temperature accelerates molecular diffusion and nucleation rates, reducing transformation time. | 50°C provides a balance between rapid kinetics and manageable control. |
| Agitation Rate | 300 – 1000 rpm | Higher agitation minimizes diffusion layer thickness, enhancing mass transfer of solute. Rates above 700 rpm are optimal. | 700 rpm to ensure uniform suspension and consistent mass transfer without excessive shear. |
| IL Composition (AEImBF₄/BDMImBF₄) | 3:7 – 6:4 | The IL ratio alters the solvent microenvironment, directly impacting the nucleation energy barrier and transformation pathway. | A 1:1 ratio is a suitable starting point for process development. |
Table 2: Characterization Techniques for this compound Polymorphs [2]
| Technique | Application & Key Findings |
|---|---|
| X-ray Diffraction (XRD) | Determines polymorphic structure and identifies unique crystal phases (e.g., new anhydrous N-II and hemihydrate N-I). |
| Thermogravimetric Analysis (TGA) | Determines hydrate content and assesses thermal stability. Distinguishes between anhydrous and hydrate forms. |
| Differential Scanning Calorimetry (DSC) | Reveals solid-state polymorphic transitions upon heating (e.g., N-I → amorphous → Form-V → liquid; N-II → Form-V → liquid). |
Ionic liquids facilitate polymorphic transformation through several key mechanisms:
The following diagram illustrates the experimental workflow for the polymorphic transformation of this compound using Ionic Liquids, integrating the key procedural steps and mechanistic insights.
Ionic liquids like AEImBF₄ and BDMImBF₄ provide a highly effective and tunable medium for controlling the polymorphic transformation of this compound. This protocol enables researchers to reliably produce the stable Form-X polymorph by carefully managing thermodynamic and kinetic parameters. The detailed procedures and mechanistic insights offered here can be adapted for the polymorphic design of other pharmaceutical compounds.
Long-term therapy is connected to renal dysfunction in patients with chronic hepatitis B [1]. The following table summarizes key quantitative evidence from meta-analyses and clinical studies:
| Evidence Source | Study Details | Key Findings on Renal Impact |
|---|---|---|
| Meta-analysis (2016) [1] | 21 observational studies; 4,276 chronic hepatitis B patients | Renal dysfunction was 1.98 times more likely (OR 1.98, 95% CI 1.40–2.80) in patients receiving adefovir therapy compared to non-adefovir groups. |
| Meta-analysis (Self-controlled studies) [1] | 12 self-controlled studies; 2,579 patients | The rate of adefovir-associated renal dysfunction was 12% (95% CI 0.08–0.16). |
| 48-Week RCT Analysis [2] | Two double-blind, randomized, placebo-controlled studies | The 10 mg dose showed no overall median change in serum creatinine or phosphorus. The 30 mg dose showed a slight median increase in serum creatinine (0.2 mg/dL) and a decrease in serum phosphorus (0.1 mg/dL). |
Certain patient populations are at higher risk and require closer monitoring [1]:
It is recommended that creatinine clearance is calculated in all patients prior to initiating therapy [3]. Monitoring should continue for all patients during treatment, especially those with pre-existing or other risks for renal impairment [3].
The glomerular filtration rate (GFR) is a more sensitive indicator for detecting potential renal impairment earlier than serum creatinine levels [1]. Subgroup analysis showed a higher predictive value for GFR (OR 2.42) compared with serum creatinine levels (OR 1.51) [1].
Dosing intervals must be adjusted for patients with baseline renal impairment. The following table outlines the official dosing recommendations for adults [3] [4]:
| Creatinine Clearance (mL/min) | Recommended Adefovir (10 mg) Dosing Regimen |
|---|---|
| ≥ 50 | 10 mg every 24 hours |
| 30 - 49 | 10 mg every 48 hours |
| 10 - 29 | 10 mg every 72 hours |
| Hemodialysis Patients | 10 mg every 7 days following dialysis |
These guidelines were derived from data in patients with pre-existing renal dysfunction and may not be fully appropriate for patients in whom renal insufficiency evolves during treatment. Therefore, clinical response and renal function must be closely monitored [3] [4].
The primary mechanism is linked to its effect on mitochondria in renal proximal tubule cells. Adefovir is an acyclic nucleoside phosphonate that can inhibit mitochondrial DNA polymerase γ (mtDNA Polγ) [5].
The diagram below illustrates this adverse outcome pathway.
This pathway explains the biochemical observations in clinical practice. The cellular energy crisis in the proximal tubule compromises its reabsorptive function, which can manifest clinically as Fanconi syndrome (e.g., phosphaturia, glycosuria, aminoaciduria) and a gradual increase in serum creatinine [1] [3] [5].
While the search results do not provide granular laboratory protocols, they highlight key methodologies and endpoints used in clinical studies that can inform experimental design.
Primary Endpoints for Renal Function:
In Vitro Mechanistic Studies:
The following table synthesizes key clinical data and management outcomes from documented cases of low-dose adefovir dipivoxil (ADV)-induced hypophosphatemic osteomalacia [1] [2].
| Feature/Case | Case 1 | Case 2 | Case 3 | Case 4 | Case 5 |
|---|---|---|---|---|---|
| Demographics | M, 48 yrs | F, 54 yrs | F, 68 yrs | M, 58 yrs | F, 73 yrs |
| ADV Duration to Dx (months) | 68 | 34 | 70 | 105 | 90 |
| Key Symptoms | Limb pain, difficulty walking | Bone pain, bedridden | Heel pain, walking difficulty | Back pain, height loss (8 cm), wheelchair use | Generalized bone pain |
| Serum Phosphorus (mmol/L) (Normal: 0.80-1.50) | 0.32 | 0.39 | 0.58 | 0.40 | 0.59 | | Serum Alkaline Phosphatase (U/L) (Normal: 50-135) | 297 | 454 | 223 | 540 | 249 | | Urine Phosphorus (mmol/24h) | 32.42 | 3.10 | 5.06 | 7.90 | 15.00 | | Fanconi Syndrome Markers | Glucosuria, Proteinuria | Glucosuria, Proteinuria | - | Glucosuria, Proteinuria | Glucosuria, Proteinuria | | Primary Intervention | ADV discontinued, switched to entecavir | ADV discontinued, switched to entecavir | ADV discontinued, switched to entecavir | ADV discontinued, switched to entecavir | ADV discontinued | | Outcome & Follow-up | Symptoms improved; Persistent elevated urine β2-MG at 22 months | Full recovery; asymptomatic at 26 months | Full recovery; asymptomatic at 22 months | Persistent hypophosphatemia & elevated urine β2-MG at 39 months | Full recovery; asymptomatic at 18 months |
Based on the clinical literature, here are answers to questions that may arise in a research or development setting.
Q1: What is the proposed mechanism behind this compound-induced nephrotoxicity? Adefovir is secreted by the renal proximal tubules via organic anion transporters [3]. It is believed to accumulate in these tubular cells, causing mitochondrial toxicity and dysfunction [3]. This damage leads to Fanconi syndrome, a generalized tubular defect that results in the wasting of phosphate, glucose, amino acids, and bicarbonate in the urine [4]. The consequent chronic phosphate wasting depletes the body's phosphate stores, impairing bone mineralization and leading to osteomalacia [3] [4].
Q2: Is the nephrotoxicity caused by low-dose this compound always reversible? No, not always. While the condition is often reversible upon drug discontinuation in many patients [1], case studies show that some patients can have persistent tubular dysfunction and/or hypophosphatemia even years after stopping the drug [1] [2]. In the case series above, two out of five patients had persistently elevated urinary β2-microglobulin (a marker of tubular damage), and one of them also had persistent hypophosphatemia 39 months after adefovir was withdrawn [1] [2].
Q3: What are the key parameters to monitor in a preclinical or clinical setting to detect this toxicity? The research indicates that the following parameters should be monitored regularly:
The diagram below outlines the clinical identification and management pathway based on the reviewed cases.
Patients typically present with symptoms and laboratory findings resulting from proximal renal tubule dysfunction [1].
Table: Key Diagnostic Parameters for ADV-Induced Fanconi Syndrome
| Parameter | Normal Range (Approx.) | Finding in Fanconi Syndrome | Clinical Significance |
|---|---|---|---|
| Serum Phosphate | 0.81–1.45 mmol/L [1] | Severe Hypophosphatemia (e.g., 0.45 mmol/L) [1] | Primary driver of osteomalacia & weakness [2] |
| Urine Glucose | Negative | Glycosuria (3+) [1] | Indicates renal tubular damage despite normal blood sugar |
| Serum Uric Acid | 202.3–416.5 µmol/L [1] | Hypouricemia (e.g., 121.3 µmol/L) [1] | Due to impaired tubular reabsorption |
| Bicarbonate (HCO₃⁻) | 22–29 mmol/L [1] | Low (e.g., 18.6 mmol/L) [1] | Metabolic acidosis |
| Urine Protein / β2-Microglobulin | < 0.3 mg/L [1] | Elevated (e.g., 61.3 mg/L) [1] | Marker of tubular proteinuria |
| Alkaline Phosphatase (ALP) | 40–130 U/L [1] | Elevated (e.g., 254 U/L) [1] | Suggests bone turnover from osteomalacia |
ADV is a nucleotide analog that accumulates in and damages the proximal renal tubule cells. The following workflow outlines the key pathological steps and associated signaling pathways based on current research [1] [4].
The cornerstone of management is a high index of suspicion in any patient on long-term ADV therapy who presents with new musculoskeletal symptoms or electrolyte imbalances [3].
Diagnostic Protocol:
Management Protocol:
Table: Clinical Outcomes Following Intervention (Based on Case Reports)
| Case Profile | ADV Duration | Primary Intervention | Time to Symptom Improvement | Laboratory & Functional Recovery |
|---|---|---|---|---|
| 67-year-old male with peripheral neuropathy [2] | ~6 years | Switch to entecavir + Phosphate supplement | Significant improvement in 5-6 months | Muscle weakness resolved; nerve damage improved. |
| 58-year-old male with osteomalacia [1] | 10 years | ADV discontinued + supportive care | Not specified | Laboratory parameters normalized upon follow-up. |
| 61-year-old male with multiple fractures [3] | 5 years | Switch to entecavir + Phosphate/Calcitriol | Body pain relieved | Phosphate, potassium, ALP normalized in 3 months. |
The table below synthesizes the key clinical and biochemical manifestations observed in patients, primarily appearing after long-term treatment (median onset of 5 years) [1].
| Feature | Description / Typical Findings | Key References |
|---|---|---|
| Primary Symptoms | Bone pain (hips, knees, ankles, back), progressive fatigue, muscle weakness, difficulty walking. Pathological fractures are common in severe cases. | [2] [3] [4] |
| Key Biochemical Serum Findings | Hypophosphatemia (very common), elevated Alkaline Phosphatase (ALP), hypouricemia, metabolic acidosis, elevated creatinine (indicating renal impairment). | [2] [5] [6] |
| Key Urinary Findings | Phosphaturia, glycosuria (without hyperglycemia), proteinuria, elevated urinary β2-microglobulin. This pattern is diagnostic of Fanconi syndrome. | [2] [6] [3] |
| Bone Metabolism Markers | Elevated bone resorption markers (e.g., cross-linked N-telopeptide), elevated bone formation markers (e.g., bone-specific ALP). | [2] [1] |
| Radiological Findings | Osteoporosis on DXA scan, multiple fractures/pseudofractures on X-ray/CT, abnormally increased uptake on bone scintigraphy. | [2] [4] [7] |
The following diagram illustrates the current understanding of how adefovir dipivoxil leads to osteomalacia.
The core mechanism involves drug accumulation in renal tubular cells leading to Fanconi syndrome [2] [6] [1]. Genetic polymorphisms in drug transporter genes (e.g., ABCC2) may increase susceptibility [5] [1].
A confirmed diagnosis requires a combination of factors:
The table below outlines the core management principles based on clinical evidence.
| Intervention | Protocol Details | Rationale & Expected Outcome |
|---|---|---|
| 1. Discontinue/Replace ADV | Switch to an alternative antiviral agent with lower nephrotoxicity potential, such as entecavir [6] [3] [4]. | This is the most critical step to remove the causative agent and halt ongoing tubular damage. |
| 2. Phosphate Supplementation | Oral phosphate supplements (e.g., sodium phosphate syrup). Dosing is titrated based on serum phosphate levels [6] [3]. | Corrects the hypophosphatemia directly, providing the necessary substrate for bone mineralization. |
| 3. Active Vitamin D Therapy | Calcitriol (1,25-dihydroxyvitamin D3), typically at 0.25-0.5 µg twice daily [2] [6]. | Overcomes impaired renal activation of vitamin D, enhances intestinal absorption of calcium and phosphate, and promotes bone healing. |
| 4. Adjunctive Therapy (Severe Cases) | Denosumab (60 mg subcutaneously every 6 months) may be considered if bone pain and high bone resorption markers persist despite standard therapy. Crucial note: Must only be given after adequate vitamin D and phosphate repletion to avoid severe hypocalcemia [2]. | Suppresses excessive osteoclast activity, which can be a feature in advanced cases, helping to relieve bone pain and improve bone density. |
The following table summarizes the core information on this adverse effect for researchers and clinicians.
| Aspect | Summary for Troubleshooting & FAQs |
|---|---|
| Primary Association | Adefovir dipivoxil (ADV)-associated Fanconi syndrome [1] [2]. |
| Clinical Presentation | Progressive limb weakness, sensory abnormalities (e.g., coldness, heaviness, burning sensations) [1]. |
| Key Diagnostic Findings | EMG/NCS: Confirms multiple peripheral nerve damages [1]. Lab Tests: Hypophosphatemia, hypokalemia, metabolic acidosis, glycosuria, proteinuria [1]. | | Proposed Mechanism | ADV impairs proximal renal tubule function → Fanconi syndrome → chronic loss of phosphate/electrolytes → hypophosphatemia → impaired cellular energy metabolism & nerve function → peripheral neuropathy [1]. | | Management & Resolution | 1. Substitute ADV with an alternative antiviral (e.g., entecavir). 2. Supplement phosphate and other electrolytes. 3. Monitor EMG & labs; significant improvement can be seen within 5-6 months [1]. |
For researchers designing studies or analyzing cases, the following table provides quantitative EMG and laboratory data from a published case report, showing significant improvement after intervention [1].
| Parameter | Jul 2023 (Diagnosis) | Jan 2024 (Follow-up) | Reference Range | Nerve Tested |
|---|---|---|---|---|
| Phosphate (mmol/L) | 0.24 | 0.94 | 0.85–1.51 | - |
| CMAP - Peroneal Nerve (mV) | 2.2 (Right) / ND (Left) | 1.7 (Right) / 2.3 (Left) | - | Peroneal |
| MCV - Peroneal Nerve (m/s) | 33 (Right) / ND (Left) | 34 (Right) / 32 (Left) | - | Peroneal |
| CMAP - Tibial Nerve (mV) | 3.4 (Left) / 3.7 (Right) | 3.9 (Left) / 3.3 (Right) | - | Tibial |
| SNAP - Sural Nerve (μV) | 12 (Left) / 5 (Right) | 13.2 (Left) / 16.9 (Right) | - | Sural |
Abbreviations: CMAP: Compound Muscle Action Potential; MCV: Motor Conduction Velocity; SNAP: Sensory Nerve Action Potential; ND: Not Detected.
Based on the case report, here is a recommended workflow for diagnosing and investigating ADV-associated peripheral neuropathy.
The following table provides the recommended dosing interval for a 10 mg dose of adefovir dipivoxil based on baseline creatinine clearance (CrCl) [1] [2].
| Creatinine Clearance (mL/min) | Recommended Dosing Regimen |
|---|---|
| ≥ 50 | 10 mg every 24 hours |
| 30 - 49 | 10 mg every 48 hours |
| 10 - 29 | 10 mg every 72 hours |
| Hemodialysis patients | 10 mg every 7 days following dialysis |
These dosing interval adjustments are suggested because patients with renal impairment experience significantly increased systemic exposure to adefovir [1]. The safety and effectiveness of these adjustments have not been clinically evaluated and are derived from data in patients with pre-existing renal impairment [1].
Understanding the mechanisms behind creatinine elevation is crucial for designing robust experiments.
The following diagram illustrates the clinical and experimental management pathway for this compound-associated creatinine elevation.
Q1: What is the clinical evidence for these dose adjustment guidelines? The guidelines are based on pharmacokinetic data showing increased drug exposure in patients with renal impairment. However, the safety and effectiveness of these specific dosing intervals have not been clinically evaluated and were derived from patients with pre-existing renal conditions, not those who developed insufficiency during treatment [1].
Q2: Beyond dose adjustment, what other factors should I control for in my in vivo studies? Carefully control for concomitant medications. Avoid or closely monitor the use of NSAIDs and other known nephrotoxins or OAT substrates, as they can significantly alter adefovir exposure and confound results [4] [2]. Ensure consistent monitoring of hydration status in animal models.
Q3: Are there any emerging research applications for this compound I should be aware of? Yes, recent studies have explored its potential for drug repurposing. This compound has shown antitumor activity in models of medullary thyroid carcinoma (MTC) by inhibiting the RET proto-oncogene and STAT3 signaling [6]. It has also demonstrated synergistic antileukemic activity with venetoclax in acute myeloid leukemia (AML) models by disrupting cellular metabolism and inducing apoptosis [7].
The following diagram outlines these emerging research pathways.
Adefovir dipivoxil resistance primarily involves mutations in the reverse transcriptase (rt) domain of the HBV polymerase. The two most characterized mutations are rtA181V/T (in domain B) and rtN236T (in domain D) [1] [2] [3]. Other mutations, such as rtP237H, rtN238T/D, and rtV214A, have also been associated with reduced ADV susceptibility [4] [2].
The table below summarizes the primary and secondary resistance mutations and their characteristics.
| Mutation | Domain | Significance & Characteristics |
|---|---|---|
| rtN236T | D | Primary resistance mutation; marked reduction in ADV susceptibility; first identified novel mutation [3]. |
| rtA181V/T | B | Primary resistance mutation; associated with multi-drug resistance; can cause a stop codon (sW172*) in HBsAg, affecting virion secretion [2] [5]. |
| rtV214A | Not Specified | Reduces sensitivity to ADV; often found as a coexisting mutation [4]. |
| rtP237H | Not Specified | Reduces sensitivity to ADV [2]. |
| rtQ215S | Not Specified | Reduces sensitivity to ADV [2]. |
The risk of ADV resistance is significantly influenced by a patient's prior treatment history. The tables below quantify this risk and show the complexity of mutation patterns.
| Patient Population | Cumulative Incidence of Genotypic Resistance | Source |
|---|
| Nucleoside/Tide Naïve | Year 1: 0% Year 2: 0.8-3% Year 5: 29% | [6] [2] | | Lamivudine-Resistant | Month 12: 6.4% Month 24: 25.4% | [6] |
| Mutation Pattern | Prevalence in ADV-Resistant Patients (n=79) | Notes |
|---|---|---|
| Single rtA181T Mutant | 50.6% (40/79) | Most common single mutant [4]. |
| Single rtN236T Mutant | 6.3% (5/79) | Less common as a single mutant [4]. |
| Multiple Mutated Loci | 32.9% (26/79) | Mutations are often complex and coexist [4]. |
Accurate detection of resistance mutations is crucial. Here are detailed methodologies for two common approaches.
This protocol is based on a study that identified pre-existing rtN236T mutations in patients with lamivudine resistance [1].
This mass spectrometry-based method offers high sensitivity for detecting emerging mutants [6].
The following diagram illustrates the key decision points and techniques in the process of detecting and analyzing ADV-resistant mutants.
Upon detection of resistance, modifying the treatment regimen is necessary to re-suppress the virus.
Q1: What is the clinical significance of the rtA181V/T mutation beyond causing ADV resistance? The rtA181T mutation introduces a stop codon (sW172*) in the overlapping HBsAg gene. This mutant is defective in virion secretion, is retained in the cell, and can act as a dominant-negative mutant, potentially complicating the interpretation of viral load results [5].
Q2: Are there any genotypic associations with specific ADV resistance mutations? One study of 79 patients in China found that the rtA181T mutant was primarily associated with genotype C HBV, while the rtN236T mutant was primarily associated with genotype B HBV [4]. The clinical implications of this require further investigation.
Q3: How does prior lamivudine resistance impact the development of ADV resistance? Lamivudine-resistant patients have a significantly higher and faster rate of developing ADV resistance compared to treatment-naïve patients. This underscores the importance of using combination therapy rather than sequential monotherapy in this population [6] [5].
Viral breakthrough during ADV therapy is typically defined as a confirmed increase in HBV DNA levels by more than 1 log₁₀ IU/mL from the patient's lowest level (nadir) during treatment [1]. The primary cause is the development of antiviral resistance.
Adefovir Dipivoxil is a nucleotide analogue that inhibits HBV replication by competing with the natural substrate and causing DNA chain termination after its incorporation into viral DNA [2]. With prolonged monotherapy, particularly in patients with pre-existing lamivudine resistance, the virus can mutate, reducing the drug's effectiveness and leading to viral breakthrough [1].
The core strategy for managing viral breakthrough on ADV involves combination therapy. The table below summarizes the key approaches based on the reason for breakthrough.
Table 1: Strategies for Managing Viral Breakthrough on this compound
| Clinical Scenario | Recommended Management Strategy | Key Supporting Evidence |
|---|---|---|
| Lamivudine-resistant HBV | Add ADV to ongoing lamivudine therapy ("add-on") [1]. | Superior long-term virological response and lower cumulative probability of breakthrough compared to switching to ADV monotherapy [1]. |
| Inadequate response to ADV monotherapy | Add lamivudine (or likely other nucleoside analogues). Using a "roadmap concept" to guide this decision at 6 months can improve outcomes [1]. | Adding lamivudine based on early treatment response (HBV DNA ≥ 60 IU/mL at 6 months) improves long-term efficacy [1]. |
| Suspected or confirmed ADV resistance | Switch to or add a more potent antiviral agent (e.g., tenofovir). Combination therapy is generally preferred over monotherapy [1]. | Adefovir resistance mutations develop more frequently in lamivudine-resistant patients, necessitating a regimen change [1]. |
For scientists designing studies or troubleshooting in vitro, the following protocols and monitoring parameters are critical.
For in vivo or clinical research, consistent monitoring is essential. The table below outlines key parameters.
Table 2: Key Experimental and Clinical Monitoring Parameters
| Parameter | Method/Assay | Frequency & Significance |
|---|---|---|
| Serum HBV DNA Level | Quantitative PCR (e.g., COBAS Amplicor Monitor, COBAS TaqMan) [1]. | Baseline, 6 months, then every 3-6 months. Primary endpoint for virologic response and breakthrough [1]. |
| Virologic Response | HBV DNA < 60 IU/mL [1]. | Goal of therapy. |
| Genotypic Resistance | Direct sequencing or restriction fragment mass polymorphism to detect mutations (e.g., rtN236T, rtA181V) [1]. | Upon confirmation of virologic breakthrough to guide subsequent therapy [1]. |
| Renal Function | Serum creatinine, blood urea nitrogen (BUN), serum phosphorus [3] [4]. | Regular monitoring. Nephrotoxicity is a known risk with ADV and may require dose adjustment [3]. |
| Liver Histology | Knodell necro-inflammatory score and fibrosis score [4]. | Baseline and at study endpoints (e.g., 48 weeks). A key marker of disease progression and treatment efficacy [4]. |
Here is a detailed protocol for a key experiment cited in the management strategies.
Protocol: Assessing Treatment Strategy Efficacy in Lamivudine-Resistant HBV (Based on [1])
The following diagram outlines a logical workflow for identifying and managing viral breakthrough in a research or clinical development setting, based on the evidence presented.
1. What is the clinical significance of elevated urinary β2-microglobulin in patients on adefovir dipivoxil? Elevated urinary β2MG is a key biomarker for proximal renal tubular dysfunction, a known adverse effect of ADV [1] [2]. β2MG is freely filtered by the glomeruli and normally almost completely reabsorbed in the proximal tubule. Tubular damage impairs reabsorption, leading to increased β2MG levels in urine [1]. This dysfunction can lead to Fanconi syndrome and hypophosphatemic osteomalacia [1] [2] [3]. Research shows that urinary β2MG can rise significantly (e.g., to levels >80,000 μg/L) even before other clinical signs, such as bone fractures or notable changes in serum phosphate, become apparent [4] [5].
2. How does urinary β2-microglobulin perform compared to other renal monitoring markers? Evidence suggests urinary β2MG is a more sensitive and early indicator of ADV-related tubular toxicity than conventional markers.
The table below summarizes a comparison of monitoring markers based on clinical case reports:
| Monitoring Marker | Typical Response to ADV Toxicity | Key Clinical Findings |
|---|---|---|
| Urinary β2-microglobulin | Sensitive and pronounced elevation | Levels rose to 83,837 μg/L and fell rapidly to 3,637 μg/L after ADV dose reduction [4] [5] |
| Serum Phosphate | Insensitive or no clear response | Did not show significant changes in some cases despite confirmed osteomalacia [4] [5] |
| Serum Alkaline Phosphatase (ALP) | Insensitive or no clear response | Did not respond significantly in some cases [4] [5] |
| Urinary N-acetyl-β-D-glucosaminidase | Less sensitive | Did not show a rapid response compared to β2MG [5] |
| Serum Creatinine | Late indicator | Changes associated with glomerular function, not specific to proximal tubular damage [1] [2] |
3. Is nephrotoxicity from low-dose this compound always reversible? While often reversible, nephrotoxicity is not always completely reversible. Multiple case series report that after discontinuation or dose reduction of ADV, renal function and symptoms often improve [1]. However, some patients show persistent abnormalities. One study documented cases where elevated urine β2MG levels and hypophosphatemia persisted even after ADV cessation [1]. This highlights the importance of early detection and intervention to prevent irreversible damage.
Protocol 1: Monitoring for Renal Tubular Dysfunction in Research Settings This protocol is synthesized from methodologies used in multiple clinical studies [1] [6] [2].
1. Patient/Subject Selection:
2. Sample Collection & Handling:
3. Biochemical Analysis:
4. Data Interpretation & Follow-up:
Protocol 2: Establishing a Composite Diagnosis of Fanconi Syndrome/Hypophosphatemic Osteomalacia For a definitive diagnosis in a research or clinical case, the following criteria have been applied [1] [6] [3]: A diagnosis requires the de novo appearance of at least three out of five of the following features:
The following workflow summarizes the monitoring and diagnostic process:
The table below consolidates quantitative findings from various studies to aid in data comparison and risk assessment.
| Parameter | Normal Range | Findings in ADV-Toxicity | Study Details |
|---|---|---|---|
| Urinary β2-microglobulin | 13 - 293 μg/L [1] | Up to 83,837 μg/L; rapidly fell post-intervention [4] [5] | Case report (n=1) [4] [5] |
| Serum Phosphate | 0.80 - 1.50 mmol/L [1] | As low as 0.30 - 0.59 mmol/L [1] | Case series (n=5) [1] |
| TmP/GFR | 0.79 - 1.34 mmol/L [1] | As low as 0.21 - 0.47 mmol/L [1] | Case series (n=5) [1] |
| Cumulative Incidence of RTD | - | 15% after 10 years | Longitudinal study (n=51) [6] |
| Time to Onset | - | Median: 36-60 months | Case series & review [1] [2] |
Is adefovir an OAT1 inhibitor? No. Adefovir is a selective clinical probe substrate for OAT1, not a direct inhibitor [1] [2]. Its renal secretion is mediated by OAT1, and it is highly selective for OAT1 in vitro [1] [2]. When investigating drug interactions, adefovir is typically used as a "victim" drug to assess whether a new chemical entity inhibits OAT1 activity.
Mechanism of Interaction this compound is an orally administered prodrug that is converted to its active form, adefovir [3]. The renal elimination of adefovir involves both glomerular filtration and active tubular secretion [4] [3]. OAT1, located on the basolateral membrane of renal proximal tubule cells, is primarily responsible for the uptake of adefovir from the blood into the tubule cells [5]. This uptake is a critical step leading to its secretion into the urine and is also the site where it can accumulate and cause nephrotoxicity [6] [7]. Drug-drug interactions occur when a co-administered drug inhibits OAT1, thereby reducing the renal secretion of adefovir and potentially increasing its systemic exposure and toxicity risk.
The table below summarizes clinical data on the effects of probenecid (a known OAT1 inhibitor) and renal impairment on adefovir pharmacokinetics.
| Interaction / Condition | Adefovir AUC Ratio (vs. control) | Adefovir Cmax Ratio (vs. control) | Key Findings |
|---|---|---|---|
| Probenecid (OAT1 Inhibitor) | |||
| Probenecid 0.5 g single dose [4] | Slightly overpredicted but within 1.5-fold error | Slightly overpredicted but within 1.5-fold error | Model predicted DDI within acceptable bounds. |
| Probenecid mid-to-high doses [4] | Predicted within stringent Guest criterion | Predicted within stringent Guest criterion | Successful PBPK model prediction of OAT1-mediated DDI. |
| Renal Impairment (vs. healthy) [4] | |||
| Severe CKD (CrCL <30 mL/min) | ~6-fold increase | ~3-fold increase | OAT1 activity decreases faster than GFR in severe CKD. |
This protocol outlines a method to assess whether an investigational drug inhibits OAT1, using adefovir as the probe substrate.
1. Cell System Preparation
2. Uptake Assay Buffer
3. Inhibition Assay Workflow
[³H]-adefovir (the probe substrate) to the wells, both in the presence and absence of the inhibitor. The concentration of adefovir should be well below its reported Km for OAT1 to ensure sensitivity to inhibition.4. Data Analysis
The following diagram illustrates the key steps and controls in this experimental workflow:
This protocol describes an in vivo approach to study OAT1-mediated DDI, using a rat model.
1. Animal Model
2. Dosing and Sample Collection
3. Bioanalysis & Pharmacokinetic Analysis
Species Differences in OAT1 Kinetics: Be cautious when extrapolating data from preclinical species to humans. Human OAT1 has a significantly higher transport efficiency (Vₘₐₓ/Kₘ) for adefovir and related drugs (e.g., tenofovir) compared to OAT1 orthologs from rat, mouse, and dog [6] [7]. A key amino acid residue (Ser203 in humans vs. Ala in many preclinical species) is a major determinant of this difference.
Nephrotoxicity Risk: Adefovir can accumulate in proximal tubule cells via OAT1, leading to nephrotoxicity [6] [5] [7]. This risk is amplified by OAT1 inhibition from other drugs, as it can lead to higher systemic exposure, and in patients with pre-existing renal impairment, where clearance is already reduced. Always monitor renal function in in vivo studies.
Clinical Translation with PBPK: Physiologically-based pharmacokinetic (PBPK) modeling, informed by endogenous biomarker data (e.g., 4-pyridoxic acid for OAT1/3), is a powerful tool that can predict OAT1-mediated DDIs and the impact of renal impairment, potentially reducing the need for dedicated clinical trials [4].
The decision points in the flowchart are based on specific clinical data. The table below summarizes the core evidence for optimizing ADV therapy.
| Factor | Optimal Condition/Threshold | Associated 5-Year Outcome | Citation |
|---|---|---|---|
| Baseline ALT | ALT ≥5 × ULN | 75% VR vs 43.8% (ALT <5x ULN); Higher HBeAg loss & seroconversion | [1] |
| ALT ≥3 × ULN and HBV DNA <10⁹ copies/mL | 40.9% HBeAg seroconversion vs 8.7% (ALT <3x ULN) | [1] | |
| On-Treatment HBV DNA | <10⁴ copies/mL at Week 24 | 96% VR, 84% HBeAg loss, 36% HBeAg seroconversion | [1] |
| ≥10⁴ copies/mL at Week 24 | 40.9% VR, 36.3% HBeAg loss, 9.1% HBeAg seroconversion | [1] | |
| Lamivudine Resistance | ADV Monotherapy | 65.6% cumulative genotypic resistance at 5 years | [2] |
| ADV + Lamivudine Combination | Prevents emergence of ADV resistance; preferred strategy | [2] [3] |
For scientists designing studies or conducting monitoring, here are the methodologies for key assays cited in the clinical evidence.
This protocol is used to determine the primary efficacy endpoint of HBV DNA suppression [1].
This protocol measures the loss of hepatitis B e-antigen, a key serological marker [1].
This is critical for patients experiencing virological breakthrough (≥1 log₁₀ increase in HBV DNA from nadir) [1] [2].
Long-term ADV administration requires vigilant safety monitoring, primarily for nephrotoxicity.
Beyond its antiviral use, ADV is being investigated in other areas, which may inform broader research applications.
The following diagram illustrates these potential repurposing mechanisms:
The table below summarizes the key characteristics of antiviral resistance for the two drugs, based on clinical studies.
| Feature | Adefovir Dipivoxil | Lamivudine |
|---|---|---|
| Primary Resistance Mutations | rtN236T, rtA181V/T [1] | Mutations in the YMDD motif (rtM204V/I/S), often with compensatory mutations (e.g., rtL180M, rtV173L) [2] [3] |
| Cumulative Incidence of Resistance | 29% after 5 years [1] | 14-32% after 1 year; 53-76% after 3 years [3] |
| Level of Resistance | Low-level [1] | High-level |
| Genetic Barrier | Lower; resistance can emerge with single substitutions [1] | Lower; resistance emerges relatively quickly [4] |
| Impact on Replicative Fitness | Resistant variants are "poorly fit" and compete to fill the replication space [1] | Resistant variants have reduced replication capacity, which can be partially restored by compensatory mutations [2] [3] |
| Resistance Kinetics | Late and gradual selection of resistant populations [1] | Can be rapid; virological breakthrough often precedes clinical detection by months [3] |
| Cross-Resistance | No cross-resistance with lamivudine; active against lamivudine-resistant strains [5] | Confers cross-resistance to other nucleoside analogues (e.g., telbivudine, entecavir) [4] |
The following diagram illustrates a general experimental workflow for monitoring antiviral resistance in a clinical study, based on the methodologies described in the search results.
Key Methodological Details from Studies:
The table below summarizes the fundamental characteristics and mechanisms of action for each drug.
| Feature | Adefovir Dipivoxil | Selpercatinib |
|---|---|---|
| Primary Indication | Chronic Hepatitis B (CHB) Virus Infection [1] | Locally Advanced/Metastatic RET-mutant Medullary Thyroid Cancer (MTC); other RET-activated solid tumors [2] [3] |
| Drug Class | Nucleos(t)ide analogue (Nucleotide) [1] | Selective RET tyrosine kinase inhibitor [2] |
| Molecular Target | HBV DNA polymerase [1] | Rearranged during Transfection (RET) receptor tyrosine kinase (oncogenic mutants and fusions) [4] [2] [3] |
| Primary Mechanism | Inhibits viral replication by targeting viral DNA polymerase [1] | Binds to ATP-binding site of RET kinase, inhibiting its abnormal signaling and downstream pathways like MAPK and PI3K/AKT [4] |
Selpercatinib is a targeted therapy specifically designed for cancers with activated RET genes, which are present in approximately 70% of medullary thyroid cancer cases [3].
| Outcome Measure | Hazard Ratio (HR) for Selpercatinib vs. Standard Therapy | Interpretation |
|---|---|---|
| Time to Treatment Discontinuation (TTD) | HR = 0.15 [3] | 85% lower risk of discontinuing treatment compared to standard therapy. |
| Time to Next Treatment or Death (TTNT-D) | HR = 0.11 [3] | 89% lower risk of starting a new treatment or dying. |
| Time to Progression (TTP) | HR = 0.15 [3] | 85% lower risk of disease progression. |
| Objective Response Rate (ORR) | 82.6% vs. 15.2% [3] | A significantly higher proportion of patients responded to treatment with selpercatinib. |
The clinical efficacy of selpercatinib was established through the LIBRETTO-001 trial, an ongoing Phase I/II, multi-center, open-label, single-arm study [3].
The following diagram illustrates the oncogenic RET signaling pathway and the mechanism of selpercatinib, based on the literature [4].
The following table objectively summarizes the core characteristics of Adefovir Dipivoxil and HDAC inhibitors based on the search results.
| Feature | This compound | Histone Deacetylase (HDAC) Inhibitors |
|---|---|---|
| Drug Category | Nucleos(t)ide analogue (Acyclic nucleoside phosphonate) [1] [2] | Epigenetic modulators (e.g., hydroxamic acids, cyclic peptides, benzamides) [3] [4] |
| Primary Indication | Chronic Hepatitis B Virus (HBV) infection [1] [2] | Oncology (e.g., Cutaneous T-cell lymphoma, Multiple Myeloma) [5] [4] |
| Primary Mechanism of Action | Inhibits viral DNA synthesis by competitively inhibiting viral reverse transcriptase/DNA polymerase, causing chain termination [2] [6]. | Inhibits zinc-dependent HDAC enzymes, leading to histone hyperacetylation, open chromatin, and altered gene transcription [5] [4] [7]. |
| Key Cellular Effects | - Inhibition of viral replication [2]
While the two drug classes are not combined in the available literature, the methodologies below from the search results detail how their individual effects are validated and can serve as a reference for future combinatorial studies.
T-cell Proliferation and Cytokine Assay (for Adefovir): This protocol is used to assess the immunomodulatory effects of Adefovir [1].
HDAC Inhibitor Screening and Validation (Virtual & Experimental): This integrated approach is used to discover and validate new HDAC inhibitors [3].
The diagram below illustrates the distinct signaling pathways and cellular effects triggered by this compound and HDAC inhibitors, as reported in the literature.
The current scientific landscape indicates that this compound and HDAC inhibitors operate in distinct therapeutic domains—antiviral and oncology, respectively. The combination is not a recognized clinical or research standard.
| Drug Name | Relative Potency & Viral Suppression | Genetic Barrier to Resistance & Key Mutations | Common Clinical Context & Notes |
|---|
| Adefovir Dipivoxil (ADV) | • Slower/Weaker suppression: Higher HBV DNA levels vs. ETV in HBeAg-negative patients. [1] • Inferior to TDF: TDF superior in virologic response, HBeAg seroconversion, and ALT normalization. [2] | • Low barrier. [1] • Key mutations: rtN236T, rtA181T/V/S. [3] | • Historical use: For lamivudine-resistant CHB. [4] • Combination therapy: With Lamivudine (LAM) shows better long-term efficacy than ADV monotherapy. [4] | | Lamivudine (LAM) | • Less potent than ETV. [1] | • Very low barrier. [1] • Key mutations: rtM204I/V, rtL180M. [3] | • High resistance rate: ~34.8% viral breakthrough over 144 weeks. [1] | | Telbivudine (LdT) | • Less potent than ETV. [1] | • Low barrier. [1] • Key mutations: Shares key resistance mutations with LAM (e.g., rtM204I). [3] | • Intermediate resistance: ~7.4% viral breakthrough over 144 weeks. [1] | | Entecavir (ETV) | • More potent and faster: Significantly lower HBV DNA levels vs. LAM, ADV, LdT. [1] | • High barrier. [5] • Resistance: <1% over 5 years in treatment-naive patients. [5] | • First-line monotherapy: Recommended due to high potency and high genetic barrier. [5] | | Tenofovir (TDF) | • Superior to ADV: Better virologic response and safety profile. [2] | • High barrier: No resistance mutations confirmed in reviewed studies. [2] | • First-line therapy: Potent activity against HBV, including variants resistant to LAM and ETV. [2] |
The comparative data in the table above are primarily derived from clinical studies. Here are the methodologies for some of the key experiments cited.
Clinical Trial Comparing NAs (LAM, ADV, LdT, ETV) [1]
Meta-Analysis Comparing TDF and ADV[citeum:7]
In Vitro Cross-Resistance Profiling [6]
Nucleos(t)ide analogues like ADV inhibit the reverse transcriptase (RT) domain of the HBV polymerase, blocking the conversion of viral pregenomic RNA into DNA, thus stopping replication. [3] Long-term treatment can select for mutations in the RT domain that allow the virus to replicate despite the drug's presence. [3]
The diagram below illustrates the replication cycle of HBV and the points where NAs act, as well as how resistance develops.
The table below summarizes key findings from long-term clinical studies on ADV resistance, illustrating how resistance accumulates over time.
| Study Duration | Cumulative Probability of Genotypic Resistance | Cumulative Probability of Virologic Breakthrough (DNA >1000 copies/mL) | Key Identified Mutations | Study Reference |
|---|---|---|---|---|
| Up to 60 weeks | 0% (No mutations linked to resistance emerged) | 0% (No virologic rebound) | None identified | [1] |
| Up to 240 weeks (approx. 5 years) | 29% | 20% | rtN236T, rtA181V/T | [2] |
These studies show that while ADV demonstrates a high genetic barrier to resistance in the short term, its long-term use as monotherapy leads to a significant increase in resistance rates, reaching a cumulative probability of 29% for genotypic resistance and 20% for virologic resistance after 5 years of treatment [2]. The primary mutations responsible for ADV resistance are rtA181V/T and rtN236T in the HBV polymerase gene [2]. One study also suggested a potential role for the rtN118H polymorphism in primary resistance, though this requires further phenotypic confirmation [3].
The table below compares the efficacy and resistance profile of ADV against other common antiviral agents, particularly Tenofovir (TDF), based on clinical studies.
| Treatment Regimen | Virologic Response at 48 Weeks | Key Comparative Findings on Efficacy & Resistance |
|---|---|---|
| Adefovir (ADV) Monotherapy | 44% of patients with HBV DNA <10⁵ copies/mL (in lamivudine-resistant patients) | Considerable individual variation in HBV DNA decline; higher long-term resistance risk [4]. |
| Tenofovir (TDF) Monotherapy | 100% of patients with HBV DNA <10⁵ copies/mL (in lamivudine-resistant patients) | Stronger and earlier HBV DNA suppression; no phenotypic resistance observed in studies up to 130 weeks [4]. |
| ADV + Lamivudine (LAM) Combination | Not specified in data | Combined therapy can show similar therapeutic effects to TDF in certain parameters (like ALT normalization) and may help reduce adverse reactions [5]. |
A 2022 meta-analysis concluded that TDF is superior to ADV monotherapy in achieving virologic response, HBeAg seroconversion, and ALT normalization, with a better safety profile [5]. For patients with lamivudine-resistant HBV, one study found that after 48 weeks, 100% of TDF-treated patients achieved HBV DNA levels below 10⁵ copies/mL, compared to only 44% in the ADV group [4]. Combination therapy of ADV with other drugs like Lamivudine or Entecavir is considered to reduce the risk of ADV resistance emergence and can be as effective as TDF in some clinical measures [5].
The clinical data on ADV resistance is typically gathered through well-defined experimental protocols in long-term studies. Here is a detailed breakdown of the key methodologies:
Study Design and Patient Cohort: Research often involves a multi-phase trial. For example, one key study began with a double-blind, placebo-controlled phase for 48 weeks, followed by an open-label phase where all patients received ADV for up to 240 weeks [2]. Patients are typically adults with HBeAg-negative chronic hepatitis B, confirmed by detectable HBV DNA and elevated ALT levels.
Virologic Assessment:
Phenotypic Resistance Confirmation: To confirm that a detected mutation actually confers resistance to ADV, in vitro studies are performed. Mutant HBV strains containing identified mutations (e.g., rtN236T) are engineered into viral clones. These clones are then exposed to ADV in cell culture systems, and the drug's concentration required to inhibit viral replication by 50% (IC₅₀) is determined and compared to the IC₅₀ for wild-type virus. A significantly higher IC₅₀ for the mutant virus confirms a resistant phenotype [1].
The diagram below illustrates the logical workflow for monitoring and confirming resistance in these clinical studies.
Understanding how ADV works and how resistance arises is key to interpreting the clinical data.
Mechanism of Action: Adefovir dipivoxil is an orally administered prodrug of adefovir, a nucleotide analog. After absorption, it is converted to its active form, adefovir diphosphate. This active metabolite competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing HBV DNA chain by the viral DNA polymerase (reverse transcriptase). Once incorporated, it acts as a chain terminator, halting viral DNA synthesis and thus inhibiting HBV replication [6].
Mechanism of Resistance: The primary resistance mutations, rtA181V/T and rtN236T, occur in the HBV polymerase's catalytic domain. These mutations alter the enzyme's structure, reducing its affinity for adefovir diphosphate while maintaining the ability to recognize and use natural nucleotides. This allows viral replication to continue in the presence of the drug. The rtN236T mutation is specifically known to decrease the binding affinity of the drug, while the rtA181V/T mutation can affect both drug binding and the process of DNA synthesis [2] [3].
The diagram below illustrates this molecular interplay and the point of inhibition.
The table below summarizes key findings from cost-effectiveness analyses and clinical studies comparing ADV with other antiviral therapies.
| Treatment Comparison | Cost-Effectiveness & Clinical Outcome Summary | Key Supporting Data |
|---|
| ADV vs. Lamivudine (LAM) | More cost-effective; similar survival but lower long-term medication costs and significantly lower antiviral resistance [1]. | • Medication Cost (PPPD): ADV: €2.2 (Y1), €2.4 (Y2), €3.1 (Y3). LAM: €3.0 (Y1), €4.8 (Y2), €5.6 (Y3) [1]. • 3-Yr Resistance Rate: ADV: 14.5%; LAM: 56.4% [1]. | | ADV vs. Newer Analogues (e.g., Entecavir) | Less cost-effective; newer agents with better viral suppression and resistance profiles offer greater long-term clinical and economic value [2] [3]. | • First-line treatments with a favourable combination of seroconversion, viral suppression, and resistance profile offer the greatest clinical and economic value [2] [3]. • In China, ETV was found to be the most cost-effective option compared to LAM, ADV, and Telbivudine [3]. | | Tenofovir Alafenamide (TAF) | Not cost-effective at its current cost compared to strategies using generic antivirals [2]. | • Analysis suggests TAF-containing strategies are unlikely to be a rational choice from a cost perspective, and the focus should be on generic antivirals to ensure highly cost-effective care [2]. |
The diagram below illustrates the general workflow for a clinical and cost-effectiveness study comparing antiviral therapies, as seen in the cited research [1].
For researchers and health economists, the following points are crucial when evaluating the cost-effectiveness of Hepatitis B treatments:
Irritant